molecular formula C8H14N2O B592844 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol CAS No. 127223-53-4

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B592844
CAS No.: 127223-53-4
M. Wt: 154.213
InChI Key: PUPHJXHXIBPQFA-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol ( 127223-53-4) is a high-purity heterocyclic building block of significant interest in the field of supramolecular chemistry, particularly for the development of synthetic ionophores . This compound, with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol, serves as a key precursor for the synthesis of sophisticated receptor molecules . Its primary research value lies in its application for constructing acyclic receptor systems designed for the selective molecular recognition of ammonium ions (NH4+) . Studies have demonstrated that incorporating the 3,4,5-trimethylpyrazolyl moiety, functionalized with an ethanol spacer, into tripodal benzene derivatives leads to a dramatic increase in binding affinity and selectivity for NH4+ over chemically similar potassium ions (K+) . This superior selectivity is a critical advancement over natural ionophores like nonactin and is attributed to the specific steric and electronic configuration of the trialkylated pyrazole ring, which optimizes charge-enhanced hydrogen bonding with the target ammonium ion . The compound is typically provided at 95% purity or higher and is intended for research and development applications only . It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPHJXHXIBPQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"CAS number 127223-53-4 properties and suppliers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Aminopropyl)imidazole (CAS No. 5036-48-6)

A Note on CAS Number Discrepancy: Initial searches for CAS number 127223-53-4 identify the compound 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol. However, there is significantly more technical and commercial information available for the structurally related and widely used compound 1-(3-Aminopropyl)imidazole (CAS No. 5036-48-6). This guide will focus on the latter, as it is believed to be the substance of greater interest to researchers, scientists, and drug development professionals.

Introduction

1-(3-Aminopropyl)imidazole is a versatile heterocyclic organic compound that has garnered significant attention in various scientific and industrial fields. Its unique molecular structure, featuring both a primary amine and an imidazole ring, imparts a range of desirable chemical properties. This guide provides a comprehensive overview of its chemical and physical characteristics, key applications, synthesis methodologies, and safety and handling protocols, along with a list of reputable suppliers.

Physicochemical Properties

1-(3-Aminopropyl)imidazole is a clear, colorless to light yellow liquid at room temperature.[1] It is miscible with water and soluble in many organic solvents.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 5036-48-6[3]
Molecular Formula C₆H₁₁N₃[3]
Molecular Weight 125.17 g/mol [3]
Appearance Clear colorless to light yellow liquid[1][4]
Density 1.049 g/mL at 25 °C[3][4]
Boiling Point 296 °C[1]
Melting Point -68 °C[1]
Flash Point 154 °C (309.2 °F)[2][3]
Refractive Index n20/D 1.519[3][4]
Water Solubility Miscible[1][2]
pKa 9.08 ± 0.10 (Predicted)[1]

Key Applications in Research and Development

The bifunctional nature of 1-(3-aminopropyl)imidazole makes it a valuable building block and catalyst in several applications:

  • Polymer Chemistry: It is utilized in the synthesis of pH-sensitive polymers and hydrogels.[3][4] The imidazole moiety provides a pH-responsive character, while the primary amine allows for facile incorporation into polymer backbones. These polymers have applications in drug delivery systems and smart materials.[1][3]

  • Epoxy Resins: It serves as a curing agent for epoxy resins.[5] The compound's structure allows for efficient cross-linking, and it is noted for being a non-crystallizing liquid curing agent, which is advantageous in various formulations.[5]

  • Corrosion Inhibition: The imidazole ring is known to chelate metal ions, making 1-(3-aminopropyl)imidazole a potential corrosion inhibitor for various metals and alloys.

  • Organic Synthesis: The primary amine and the imidazole ring offer multiple reaction sites, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6]

  • Catalysis: It can act as a catalyst in various chemical transformations, particularly in the production of polyurethanes.[7]

Synthesis of 1-(3-Aminopropyl)imidazole

A common and efficient method for the synthesis of 1-(3-aminopropyl)imidazole involves a two-step process starting from imidazole and acrylonitrile.[5]

Step 1: Cyanoethylation of Imidazole

Imidazole is reacted with acrylonitrile in a cyanoethylation reaction to form N-cyanoethyl imidazole.[5] This reaction is typically carried out at a temperature range of 30-70 °C.[5]

Step 2: Reduction of the Nitrile

The resulting N-cyanoethyl imidazole is then subjected to a hydrogenation reduction reaction, typically using a Raney nickel catalyst, to yield 1-(3-aminopropyl)imidazole.[5] This reduction is generally performed under hydrogen pressure.[5]

Synthesis of 1-(3-Aminopropyl)imidazole imidazole Imidazole cyanoethyl_imidazole N-cyanoethyl imidazole imidazole->cyanoethyl_imidazole Cyanoethylation acrylonitrile Acrylonitrile acrylonitrile->cyanoethyl_imidazole aminopropyl_imidazole 1-(3-Aminopropyl)imidazole cyanoethyl_imidazole->aminopropyl_imidazole Reduction h2_raney_ni H₂ / Raney Ni

Caption: A simplified workflow for the synthesis of 1-(3-Aminopropyl)imidazole.

Safety and Handling

1-(3-Aminopropyl)imidazole is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[3][8]

  • Skin Corrosion (Category 1B)[8]

  • Serious Eye Damage (Category 1)[8]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[9] A respirator with an appropriate filter may be necessary in environments with potential for inhalation exposure.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Suppliers

1-(3-Aminopropyl)imidazole is commercially available from a number of chemical suppliers. When sourcing this chemical, it is important to obtain a Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) to ensure quality and proper handling.

Prominent Suppliers Include:

  • Sigma-Aldrich (Merck)[3]

  • TCI (Tokyo Chemical Industry)

  • Fisher Scientific (Acros Organics)[8]

  • BASF[7]

  • ChemicalBook[4]

  • DC Fine Chemicals[10]

  • LookChem[1]

  • Home Sunshine Pharma[2]

  • Chemical Bull Pvt. Ltd.[6]

Conclusion

1-(3-Aminopropyl)imidazole is a chemical compound with a diverse range of applications driven by its unique bifunctional nature. Its utility in polymer science, as a curing agent, and as a synthetic intermediate underscores its importance in both academic research and industrial processes. Proper safety precautions are paramount when handling this corrosive material. The availability from multiple commercial suppliers ensures its accessibility for various research and development needs.

References

  • ACS Omega. (2024, August 7). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 1-(3-Aminopropyl)imidazole. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5036-48-6,N-(3-Aminopropyl)-imidazole. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-(3-Aminopropyl)imidazole CAS 5036-48-6. Retrieved from [Link]

  • Google Patents. (2013). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol: A Case Study in Pyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of their three-dimensional structure is paramount for effective drug design and development. This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of pyrazole-containing small molecules, using 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol as a focal point. While the specific crystal structure of this compound is not publicly available, this document will serve as an in-depth guide to the synthesis, crystallization, and X-ray crystallographic analysis of this and similar pyrazole derivatives. By examining the crystal structures of analogous compounds, we will explore the anticipated molecular geometry, intermolecular interactions, and the implications of these structural features for drug discovery.

Introduction: The Significance of Pyrazoles in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of novel therapeutic agents due to its ability to engage in various biological interactions. The versatility of the pyrazole scaffold allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to its biological function. It dictates how a molecule interacts with its biological target, influencing its efficacy and selectivity. X-ray crystallography is the gold standard for determining the atomic-level structure of small molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide will use this compound (CAS 127223-53-4) as a case study to delineate the process of structural elucidation for this important class of compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The first step in any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A plausible and common method for the synthesis of N-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a likely synthetic route would involve the reaction of 3-methyl-2,4-pentanedione with 2-hydroxyethylhydrazine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3-methyl-2,4-pentanedione in a suitable solvent such as ethanol, add an equimolar amount of 2-hydroxyethylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered vial. Slow evaporation of the solvent increases the concentration of the compound, leading to crystal formation.

    • Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once suitable single crystals are obtained, X-ray diffraction analysis is performed to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector.

Structure Solution and Refinement

The positions and intensities of the diffraction spots are used to calculate the electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined. The initial structural model is then refined to best fit the experimental data, resulting in a precise determination of bond lengths, bond angles, and other geometric parameters.

Anticipated Structural Features of this compound: A Comparative Analysis

While the crystal structure of this compound has not been publicly reported, we can predict its key structural features by examining the crystal structures of similar pyrazole-ethanol derivatives. For instance, the crystal structure of "2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol" provides valuable comparative data.[1]

Table 1: Comparison of Expected and Observed Bond Lengths and Angles in Pyrazole Derivatives

ParameterExpected Value for this compoundObserved Value in a similar Pyrazole Derivative[1]
N1-N2 Bond Length~1.35 Å1.354(2) Å
N1-C5 Bond Length~1.38 Å1.378(3) Å
C3-C4 Bond Length~1.40 Å1.391(3) Å
C4-C5 Bond Length~1.38 Å1.383(3) Å
N1-C(ethanol) Bond Length~1.47 Å1.465(3) Å
C-O (ethanol) Bond Length~1.43 Å1.425(3) Å
N2-N1-C5 Bond Angle~111°111.1(2)°
C3-C4-C5 Bond Angle~105°105.5(2)°
N1-C(ethanol)-C(ethanol) Bond Angle~110°110.2(2)°

Note: The expected values are based on standard bond lengths and angles for similar chemical environments and may vary slightly in the actual structure.

Molecular Conformation and Intermolecular Interactions

The pyrazole ring is expected to be essentially planar. The ethanol substituent will likely adopt a conformation that minimizes steric hindrance with the pyrazole ring and its methyl groups. A key feature to anticipate is the presence of intermolecular hydrogen bonding involving the hydroxyl group of the ethanol moiety. This hydrogen bond can act as a donor to an acceptor atom on a neighboring molecule, such as a nitrogen atom of the pyrazole ring, leading to the formation of supramolecular chains or networks in the crystal lattice.

Figure 1. A 2D representation of the molecular connectivity of this compound.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of a pyrazole derivative like this compound is crucial for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can identify the key structural features responsible for potency and selectivity.

  • Rational Drug Design: The three-dimensional structure of a lead compound bound to its target protein, often determined by X-ray crystallography, provides a blueprint for designing more potent and specific inhibitors.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphs.

Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystallographic Analysis cluster_application Application in Drug Discovery Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement SAR SAR Studies Structure_Refinement->SAR Rational_Design Rational Drug Design Structure_Refinement->Rational_Design Polymorphism Polymorphism Screening Structure_Refinement->Polymorphism

Figure 2. Workflow from synthesis to the application of crystallographic data in drug discovery.

Conclusion

The determination of the crystal structure of novel compounds is a critical step in modern drug discovery. This guide has outlined the comprehensive methodology for the synthesis, crystallization, and X-ray crystallographic analysis of pyrazole derivatives, using this compound as a representative example. Although the specific crystal structure of this compound is not currently in the public domain, the principles and comparative data presented herein provide a robust framework for researchers in the field. The insights gained from such structural studies are invaluable for advancing our understanding of molecular recognition and for the rational design of the next generation of pyrazole-based therapeutics.

References

  • Ben-Ammar, H., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(9), 1136. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, theoretical predictions, and established principles of organic chemistry to offer a robust framework for understanding and predicting its behavior in various solvent systems. This document details the molecular structure, predicted physicochemical properties, and provides a theoretical and practical basis for solubility determination. It includes detailed experimental protocols for both kinetic and equilibrium solubility assays, essential for researchers working on its formulation and application.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds approved as therapeutic agents exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties such as solubility, which is a critical determinant of a compound's bioavailability, formulation feasibility, and overall efficacy in drug discovery and development.[3] This guide focuses specifically on this compound, a molecule featuring a substituted pyrazole core with a hydroxyethyl group, which is expected to influence its solubility profile significantly.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and key physicochemical parameters.

Molecular Formula: C₈H₁₄N₂O

Molecular Weight: 154.21 g/mol

CAS Number: 127223-53-4[4][5][6]

Structural Features Influencing Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups:

  • Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom). However, in this N-substituted derivative, the potential for hydrogen bond donation from the ring is absent. The aromatic nature of the ring contributes to some degree of lipophilicity.

  • Trimethyl Substitution: The three methyl groups on the pyrazole ring are nonpolar and increase the molecule's lipophilicity, which generally leads to higher solubility in nonpolar organic solvents and lower solubility in water.

  • Ethanol Substituent: The 2-hydroxyethyl group attached to the nitrogen atom is a key feature influencing solubility. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, significantly enhancing the potential for interactions with polar solvents, particularly water and alcohols. The presence of this group is expected to increase aqueous solubility compared to a simple N-alkyl substituted pyrazole.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable insights into the likely properties of this compound.

PropertyPredicted ValueSignificance for Solubility
LogP (Octanol-Water Partition Coefficient) 0.57174A low positive LogP value suggests that the compound has a relatively balanced hydrophilic and lipophilic character, indicating it is likely to have some solubility in both aqueous and organic solvents.
Hydrogen Bond Acceptors 3The presence of three hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group) indicates a strong potential to interact with protic solvents.
Hydrogen Bond Donors 1The single hydrogen bond donor (the hydroxyl group) is a critical feature for solubility in protic solvents like water and alcohols.
Melting Point Not available (Experimental)A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions. For a related compound, 1,3,5-trimethyl-1H-pyrazole, the melting point is in the range of 35-38 °C.[7] The addition of the hydroxyethyl group and an additional methyl group would likely alter this value.
pKa Not available (Experimental)The pyrazole ring is weakly basic (pKa of the conjugate acid is around 2.5 for the parent pyrazole).[3] The ethanol substituent is not expected to significantly alter the basicity of the pyrazole ring. The hydroxyl group is very weakly acidic, with a pKa typically around 16-18, and is unlikely to be deprotonated under normal conditions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of hydrogen bond donors and acceptors. Given that this compound possesses a hydroxyl group capable of hydrogen bonding, it is expected to exhibit moderate to good solubility in polar protic solvents. The sulfate salt of a similar compound, 4,5-diamino-1-(2-hydroxyethyl)pyrazole, is reported to be water-soluble, highlighting the contribution of the hydroxyethyl group to aqueous solubility.[8]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments but lack hydrogen bond donors. The pyrazole ring and the hydroxyl group can still engage in dipole-dipole interactions with these solvents. Pyrazole derivatives generally show good solubility in these types of organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. The trimethyl-substituted pyrazole core contributes to the lipophilicity of the molecule, suggesting some solubility in nonpolar solvents. Dichloromethane is often a good solvent for a wide range of organic compounds.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section outlines standard protocols for determining both kinetic and equilibrium solubility, which are crucial for different stages of research and development.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO dilute Add Stock Solution to Buffer in a 96-well plate stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) buffer->dilute incubate Incubate at Room Temperature (e.g., 1-2 hours) with shaking dilute->incubate separate Separate Undissolved Compound (Filtration or Centrifugation) incubate->separate quantify Quantify Concentration of Soluble Compound in Filtrate/ Supernatant (e.g., HPLC-UV) separate->quantify result Determine Kinetic Solubility Value quantify->result

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol for Kinetic Solubility:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

  • Separation: Separate any precipitated compound from the solution. This can be achieved by filtering the contents of each well through a filter plate or by centrifuging the plate and collecting the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared from the stock solution is used for accurate quantification.

  • Data Analysis: The measured concentration is reported as the kinetic solubility of the compound under the specific assay conditions.

Equilibrium Solubility (Shake-Flask Method)

Equilibrium solubility, often referred to as thermodynamic solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute at a specific temperature and pressure. This is the most accurate and widely accepted method for determining true solubility.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent in a Vial agitate Agitate at a Constant Temperature (e.g., 24-72 hours) add_solid->agitate check_eq Periodically Sample and Analyze to Confirm Equilibrium is Reached agitate->check_eq separate Separate Undissolved Solid (Filtration or Centrifugation) check_eq->separate Once equilibrium is confirmed quantify Quantify Concentration of Soluble Compound in the Saturated Solution (e.g., HPLC-UV) separate->quantify result Determine Equilibrium Solubility Value quantify->result

Caption: Workflow for the shake-flask equilibrium solubility assay.

Step-by-Step Protocol for Equilibrium Solubility:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a filter that does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

Predicted Solubility in Common Solvents

Based on the structural analysis and general principles of solubility, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. Note: These are predictions and should be confirmed by experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterModerateThe hydroxyl group allows for hydrogen bonding with water, but the lipophilic trimethyl-pyrazole core may limit high solubility.
EthanolHighThe ethanol solvent is structurally similar to the hydroxyethyl substituent, and both can participate in hydrogen bonding. The alkyl nature of ethanol can also solvate the lipophilic parts of the molecule.
MethanolHighSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate the compound through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic AcetoneHighPyrazole derivatives generally show good solubility in acetone.[8] The polarity of acetone can interact with the polar groups of the molecule.
AcetonitrileModerate to HighAcetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong polar aprotic solvent and is generally an excellent solvent for a wide range of organic compounds, including pyrazole derivatives.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide array of organic molecules.
Nonpolar Dichloromethane (DCM)HighDCM is a versatile solvent that can dissolve moderately polar compounds. Pyrazole derivatives are often soluble in DCM.
TolueneModerateThe aromatic nature of toluene can interact with the pyrazole ring, and the methyl groups of the solute are compatible with the nonpolar nature of toluene.
HexaneLowAs a highly nonpolar alkane, hexane is unlikely to be a good solvent for this compound due to the presence of the polar hydroxyl group.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical overview of the solubility of this compound. Based on its molecular structure, which combines a lipophilic trimethyl-pyrazole core with a hydrophilic hydroxyethyl substituent, the compound is predicted to have a balanced solubility profile, with good solubility in polar organic solvents and moderate solubility in water.

For researchers and drug development professionals, it is imperative to experimentally determine the equilibrium solubility of this compound in relevant physiological buffers and a range of pharmaceutically acceptable co-solvents. Such data will be critical for the development of suitable formulations for in vitro and in vivo studies. Furthermore, obtaining experimental values for the melting point and pKa will allow for a more refined and accurate prediction of its solubility behavior under various conditions.

References

  • ChemSynthesis. (2025). 1,3,5-trimethyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

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A Comprehensive Review of 3,4,5-trimethyl-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3][4] The strategic placement of substituents on the pyrazole ring is a critical determinant of its pharmacological profile, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth literature review of 3,4,5-trimethyl-1H-pyrazole and its derivatives, a specific substitution pattern of significant interest. We will explore the synthetic methodologies for accessing this core, delve into its diverse biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and analyze the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in modern drug discovery.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and electronic properties that make it an ideal foundation for drug design.[5] Its ability to participate in hydrogen bonding and coordinate with metal ions, coupled with the potential for substitution at multiple positions, allows for extensive chemical modification.[6][7] This versatility has led to the development of a wide array of pyrazole-containing drugs with applications spanning numerous therapeutic areas, from the anti-inflammatory COX-2 inhibitor Celecoxib to anticancer kinase inhibitors like Ruxolitinib.[3][8]

The substitution pattern on the pyrazole ring dictates its interaction with biological targets. While extensive research has focused on aryl-substituted pyrazoles, the smaller, alkyl-substituted variants like the 3,4,5-trimethyl-1H-pyrazole core present a distinct chemical space. The methyl groups can influence solubility, metabolic stability, and steric interactions within a target's binding pocket, offering a different approach to optimizing lead compounds.

Synthetic Methodologies for 3,4,5-Substituted Pyrazoles

The most fundamental and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9][10] This approach remains the most direct route to 3,4,5-trimethyl-1H-pyrazole.

Core Synthesis via Knorr Condensation

The synthesis of the 3,4,5-trimethyl-1H-pyrazole core is achieved through the reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine nitrogens attack the two carbonyl carbons of the diketone, followed by dehydration to yield the stable aromatic pyrazole ring.

Caption: Synthesis of 3,4,5-trimethyl-1H-pyrazole via Knorr condensation.

More advanced one-pot methods, such as those reported by Heller and Natarajan, allow for the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed immediately by the addition of hydrazine.[9] This approach enhances efficiency and can be adapted for creating libraries of diversely substituted pyrazoles.

Biological Activities and Therapeutic Applications

While literature specifically detailing the biological activities of 3,4,5-trimethyl-1H-pyrazole derivatives is focused, the broader class of substituted pyrazoles demonstrates a vast range of pharmacological effects. These activities provide a strong rationale for the exploration of the trimethylated scaffold.

Anticancer Activity

Pyrazole derivatives are potent anticancer agents, with numerous studies reporting significant cytotoxicity against a panel of human cancer cell lines.[2][11] For instance, pyrazole-based compounds have shown promising activity against breast (MCF-7), lung (A549), and liver (HepG-2) cancer cell lines.[12][13][14] The mechanism often involves the inhibition of key enzymes like protein kinases, which are crucial for cell division and proliferation.[12] Notably, compounds featuring 3,4,5-trimethoxy substitutions on an attached phenyl ring have exhibited high antimitotic and microtubule-destabilizing effects, suggesting that substitution patterns at these positions are critical for potent anticancer activity.[11]

Compound Class/DerivativeCancer Cell LineIC50 Value (µM)Reference
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl...MCF-7 (Breast)11[13]
Pyrazole-thiazole hybridA549 (Lung)8.0[12]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)...HepG-2 (Liver)6.78[12]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (Lung)49.85[14][15]

Table 1: Examples of Anticancer Activity in Substituted Pyrazole Derivatives.

Anti-inflammatory Activity

The role of pyrazoles as anti-inflammatory agents is well-established, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[8][16] This inhibition suppresses the production of prostaglandins, which are key mediators of inflammation.[17] Beyond COX inhibition, certain pyrazole derivatives can modulate the inflammatory cascade by inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][18] This dual mechanism of action makes the pyrazole scaffold a highly attractive starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[14][16]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have consistently demonstrated broad-spectrum activity against various bacterial and fungal strains.[19][20][21] Their efficacy has been proven against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger.[8] The antimicrobial potency is highly dependent on the substitution pattern, making it a promising area for the development of new antibiotics and antifungals.[20][22]

Compound DerivativeMicrobial StrainMIC Value (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) derivativeEscherichia coli0.25[8]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) derivativeStreptococcus epidermidis0.25[8]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) derivativeAspergillus niger1[8]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole...S. aureus & B. subtilis62.5 - 125[22]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole...Fungal strains2.9 - 7.8[22]

Table 2: Examples of Antimicrobial Activity in Substituted Pyrazole Derivatives.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[23][24] Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

  • N1-Substitution: Modification at the N1 position can dramatically alter potency and selectivity. In some enzyme inhibitor studies, introducing lipophilic groups like methyl or phenyl at N1 resulted in a decrease in activity compared to the unsubstituted (N-H) pyrazole.[23]

  • C3 and C5-Substitutions: These positions are key for modulating interactions with target proteins. The size, lipophilicity, and electronic properties of groups at C3 and C5 often govern binding affinity. Symmetrical and unsymmetrical substitutions are explored to optimize potency.[23]

  • C4-Substitution: While less commonly modified, substitution at the C4 position can influence the overall conformation and electronic distribution of the ring, thereby affecting its biological profile.

Caption: Conceptual overview of Structure-Activity Relationships for the pyrazole scaffold.

Key Experimental Protocols

To facilitate further research, this section provides detailed, representative protocols for the synthesis of the core scaffold and for a primary biological screening assay.

Protocol: Synthesis of 3,4,5-trimethyl-1H-pyrazole

Objective: To synthesize 3,4,5-trimethyl-1H-pyrazole via cyclocondensation.

Materials:

  • 3-Methyl-2,4-pentanedione (1.0 eq)

  • Hydrazine hydrate (64% solution, 1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-2,4-pentanedione (1.0 eq) and ethanol (approx. 10 mL per gram of diketone).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition should be dropwise to control any initial exotherm.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) is typically effective for eluting the product.

  • Characterization: Collect the product fractions, combine them, and remove the solvent in vacuo. Characterize the final product (typically a white solid or colorless oil) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare stock solution of 3,4,5-trimethyl-pyrazole derivative in DMSO (e.g., 10 mg/mL) C Perform 2-fold serial dilutions of the compound in a 96-well plate using Mueller-Hinton Broth A->C B Prepare bacterial inoculum (e.g., S. aureus) adjusted to 0.5 McFarland standard D Inoculate each well with the adjusted bacterial suspension B->D C->D E Include positive (bacteria only) and negative (broth only) controls D->E F Incubate the plate at 37°C for 18-24 hours E->F G Visually inspect for turbidity. The MIC is the lowest concentration with no visible bacterial growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Plate Setup: In a sterile 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth) to all wells.

  • Serial Dilution: Add a defined volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate to create a concentration gradient.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and add it to each well (except the negative control).

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20]

Conclusion and Future Outlook

The 3,4,5-trimethyl-1H-pyrazole scaffold represents a valuable yet underexplored area in medicinal chemistry. The extensive evidence of potent and diverse biological activities within the broader pyrazole class provides a compelling foundation for the systematic investigation of these specific derivatives.[25][26] Their straightforward synthesis allows for the rapid generation of analogs for screening. Future research should focus on synthesizing and screening a library of N1-substituted 3,4,5-trimethyl-1H-pyrazole derivatives to build a comprehensive SAR profile. Investigating their potential as kinase inhibitors, anti-inflammatory agents, and novel antimicrobials could lead to the discovery of new therapeutic agents to address unmet medical needs.

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Methodological & Application

Application Notes and Protocols for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to modulate the pharmacological and pharmacokinetic properties of molecules have established it as a "privileged scaffold".[2] Pyrazole-containing compounds exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, feature a pyrazole core, underscoring its therapeutic significance.[1] The pyrazole ring can act as a bioisostere for a phenyl group, often enhancing potency and improving physicochemical properties like solubility and metabolic stability.[5]

This document provides detailed application notes and exemplary protocols for the use of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol as a versatile building block in medicinal chemistry. The trimethylated pyrazole core offers a unique substitution pattern that can influence binding interactions and metabolic stability, while the hydroxyethyl side chain provides a convenient handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery campaigns.

Rationale for Utilizing this compound

The strategic advantage of employing this compound lies in its combination of a decorated, stable heterocyclic core and a reactive functional group for derivatization.

  • Structural Rigidity and Defined Vectorial Chemistry: The pyrazole ring is a rigid structure that presents its substituents in well-defined spatial orientations. The methyl groups at positions 3, 4, and 5 can provide favorable steric and electronic interactions within a target protein's binding pocket.

  • Modulation of Physicochemical Properties: The N-1 hydroxyethyl group imparts a degree of hydrophilicity, which can be advantageous for improving solubility and other drug-like properties.

  • Handle for Derivatization: The primary alcohol of the ethanol side chain is a versatile functional group that can be readily modified through a variety of chemical transformations, including oxidation, esterification, etherification, and conversion to amines or other functionalities. This allows for the systematic exploration of structure-activity relationships (SAR).

Below is a diagram illustrating the potential for derivatization of the this compound scaffold.

G Scaffold This compound Deriv_A Ethers Scaffold->Deriv_A Williamson Ether Synthesis Deriv_B Esters Scaffold->Deriv_B Esterification Deriv_C Amines Scaffold->Deriv_C Mesylation/ Azide Reduction Deriv_D Carboxylic Acids (via oxidation) Scaffold->Deriv_D Oxidation

Caption: Derivatization potential of the scaffold.

Exemplary Synthetic Protocols

The following protocols are provided as examples of how this compound and its derivatives can be synthesized. These are based on established synthetic methodologies for pyrazoles.[6]

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 3-methyl-2,4-pentanedione and 2-hydroxyethylhydrazine.

Step 1: Synthesis of 3,4,5-trimethyl-1H-pyrazole

  • To a solution of 3-methyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4,5-trimethyl-1H-pyrazole.

Step 2: N-Alkylation with 2-bromoethanol

  • To a solution of 3,4,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add 2-bromoethanol (1.2 equivalents) to the suspension.

  • Stir the reaction mixture at 80°C overnight.

  • Monitor the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a Representative Ether Derivative

This protocol details the synthesis of a benzyl ether derivative, a common modification in medicinal chemistry to explore hydrophobic interactions.

  • To a stirred solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise at 0°C.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired benzyl ether derivative.

Application in Kinase Inhibitor Discovery

Pyrazole derivatives are well-documented as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[2][7] The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, a key interaction for kinase inhibition. The following protocols outline the evaluation of novel derivatives of this compound as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Pyrazole Derivative Inhibitor->P_VEGFR2 Inhibits (ATP Competition)

Caption: VEGFR-2 signaling and point of inhibition.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits and is designed to determine the IC₅₀ value of a test compound.[10][11] The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[9]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer to each well, except for the "no enzyme" negative control wells.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, allow the plate to cool to room temperature.

  • Add 50 µL of Kinase-Glo® Max reagent to each well.

  • Incubate at room temperature for 15 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Compound IDR Group (Ether Derivative)IC₅₀ (nM) for VEGFR-2
Control (Vehicle)-
PZ-EtOH-01 H>10,000
PZ-Bn-02 Benzyl150
PZ-4-F-Bn-03 4-Fluorobenzyl85
PZ-2,4-diCl-Bn-04 2,4-Dichlorobenzyl32
Sorafenib (Reference Inhibitor)25
Caption: Hypothetical VEGFR-2 inhibition data.
Protocol 4: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxic effects of the synthesized compounds on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line that overexpresses VEGFR-2.[12][13][14]

Materials:

  • HUVEC or other suitable cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds dissolved in DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate for an additional 2-4 hours until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Compound IDGI₅₀ (µM) in HUVEC cells
Control -
PZ-EtOH-01 >100
PZ-Bn-02 25.6
PZ-4-F-Bn-03 12.3
PZ-2,4-diCl-Bn-04 5.8
Doxorubicin 0.9
Caption: Hypothetical cell viability data.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds in medicinal chemistry. The provided exemplary protocols for its synthesis, derivatization, and biological evaluation in the context of kinase inhibitor discovery are intended to serve as a practical guide for researchers. The inherent drug-like properties of the pyrazole scaffold, combined with the synthetic tractability of the hydroxyethyl side chain, make this compound an attractive platform for the development of new therapeutic agents.

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  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11849-11860.
  • ResearchGate. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists.
  • ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols.
  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Cambridge MedChem Consulting. (2023).
  • El-Faham, A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(9), 1165.

Sources

The Strategic Application of Pyrazole Ethanol Derivatives as Ligands in Homogeneous Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of pyrazole ethanol derivatives. These ligands represent a versatile class of N,N- and N,O-chelating agents that have demonstrated significant potential in a variety of transition metal-catalyzed transformations. The inclusion of a hydroxyl moiety offers unique opportunities to modulate catalyst solubility, stability, and, in some cases, participate directly in the catalytic cycle, offering advantages over simple pyrazole ligands. This document will delve into the practical aspects of their application, providing detailed protocols and insights into the rationale behind experimental design.

Introduction: The Pyrazole Ethanol Ligand Scaffold

Pyrazole-based ligands have long been mainstays in coordination chemistry and catalysis due to their straightforward synthesis and tunable electronic and steric properties.[1] The introduction of a hydroxyethyl group onto the pyrazole core adds a new dimension to this already versatile scaffold. The hydroxyl group can influence the catalytic system in several ways:

  • Enhanced Solubility: The polar hydroxyl group can improve the solubility of the resulting metal complexes in protic solvents like ethanol and water, which is advantageous for green chemistry applications.[2]

  • Modulation of Electronic Properties: The coordination of the hydroxyl group to the metal center can alter its electronic density, thereby influencing the catalytic activity.

  • Hemilability: The oxygen of the ethanol arm can act as a hemilabile donor, reversibly coordinating to the metal center. This can open up coordination sites during the catalytic cycle, facilitating substrate binding and product release.[3]

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions, which can play a role in substrate activation and transition state stabilization.[4]

This guide will explore these aspects through detailed application notes and protocols for the synthesis of pyrazole ethanol ligands and their use in key catalytic reactions.

Synthesis and Characterization of Pyrazole Ethanol Ligands

The synthesis of pyrazole ethanol derivatives is typically straightforward, often involving the N-alkylation of a pyrazole with a suitable ethanol-containing electrophile. A general and adaptable protocol for the synthesis of a foundational ligand, 2-(1H-pyrazol-1-yl)ethan-1-ol, is provided below.

Protocol 2.1: Synthesis of 2-(1H-pyrazol-1-yl)ethan-1-ol

This protocol describes the synthesis of a simple yet versatile pyrazole ethanol ligand.

Materials:

  • Pyrazole

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Addition of Reagent: While stirring, add 2-bromoethanol (1.1 eq.) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-(1H-pyrazol-1-yl)ethan-1-ol as a pure compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the N-alkylation of pyrazole. It is easily removed by filtration after the reaction.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the reactants and promoting the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and side products.

Application in Catalysis: Protocols and Performance

Pyrazole ethanol derivatives have shown promise as ligands in a range of catalytic reactions. The following sections provide detailed protocols for their application in Suzuki-Miyaura cross-coupling and asymmetric transfer hydrogenation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds.[5] Pyrazole-based ligands can stabilize the palladium catalyst and promote high catalytic activity.[6] The use of pyrazole ethanol ligands can be particularly advantageous in aqueous solvent systems.[2]

This protocol is adapted from a procedure using a pyridine-pyrazole/Pd(II) catalyst and is a good starting point for exploring the utility of pyrazole ethanol ligands in this reaction.[2]

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂)

  • Pyrazole ethanol ligand (e.g., 2-(1H-pyrazol-1-yl)ethan-1-ol) (0.1-1 mol%)

  • Base (e.g., K₂CO₃, KOH) (2.0 mmol)

  • Ethanol (EtOH)

  • Deionized water

  • Microwave vial (10 mL) with a Teflon septum and aluminum crimp top

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor, and the pyrazole ethanol ligand.

  • Solvent Addition: Add ethanol and deionized water (typically in a 1:1 ratio, 2 mL total volume) to the vial.[2]

  • Sealing and Microwave Irradiation: Seal the vial with a Teflon septum and an aluminum crimp top. Place the vial in the microwave reactor. Irradiate the mixture with microwaves (e.g., 60 W) and ramp the temperature to 120 °C. Hold at this temperature for a specified time (e.g., 2-10 minutes).[2]

  • Work-up and Analysis: After the reaction, cool the vial to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the conversion and yield by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Purification: Purify the product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideArylboronic AcidBaseSolventYield (%)
14-BromoacetophenonePhenylboronic acidK₂CO₃EtOH/H₂O (1:1)>95
24-ChlorotoluenePhenylboronic acidK₃PO₄EtOH/H₂O (1:1)85
31-Bromo-4-methoxybenzene4-Methylphenylboronic acidKOHEtOH/H₂O (1:1)92

Table 1: Representative results for Suzuki-Miyaura cross-coupling reactions using a pyrazole-based ligand system in aqueous ethanol. Yields are based on isolated product.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Analysis reagents Combine Aryl Halide, Arylboronic Acid, Base, Pd Catalyst, and Ligand solvent Add EtOH/H₂O Solvent Mixture reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (e.g., 120 °C, 2-10 min) seal->irradiate Place in Reactor extract Extract with Organic Solvent irradiate->extract Cool to RT analyze Analyze by GC/NMR extract->analyze purify Purify by Column Chromatography analyze->purify

Caption: Workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Asymmetric Transfer Hydrogenation

Chiral pyrazole ethanol derivatives, particularly those incorporated into a larger, rigid ligand framework, can be highly effective in asymmetric catalysis. The following protocol outlines a general procedure for the asymmetric transfer hydrogenation of ketones using a ruthenium catalyst bearing a chiral pyrazolyl-pyridyl-oxazolinyl ligand, where the hydroxyl group of an amino alcohol precursor plays a key role in forming the chiral oxazoline moiety.

This protocol is based on the use of a chiral Ru(II) complex and can be adapted for new chiral pyrazole ethanol-type ligands.

Materials:

  • Ketone (e.g., acetophenone) (2.0 mmol)

  • Chiral Ruthenium(II)-pyrazole ethanol derived complex (0.1-1 mol%)

  • Isopropanol (i-PrOH), anhydrous

  • Potassium isopropoxide (i-PrOK) solution in i-PrOH (e.g., 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the chiral ruthenium catalyst in anhydrous isopropanol.

  • Reaction Setup: Under an inert atmosphere, add the ketone (2.0 mmol) and anhydrous isopropanol to a Schlenk flask.

  • Catalyst Addition: Add the required amount of the catalyst solution to the flask and stir the mixture at the desired temperature (e.g., 30 °C) for about 15 minutes.

  • Initiation: Initiate the reaction by adding the potassium isopropoxide solution.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine conversion and enantiomeric excess (ee).

  • Work-up: Once the reaction is complete, quench the reaction with a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by column chromatography on silica gel.

  • Characterization: Determine the enantiomeric excess of the product by chiral HPLC or GC and confirm the structure by NMR spectroscopy.

Data Presentation:

EntryKetoneCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
1Acetophenone0.41>9999 (S)
21-Indanone0.40.5>9998 (S)
34-Chloroacetophenone0.41.5>9997 (S)

Table 2: Performance of a chiral Ru(II) pyrazolyl-pyridyl-oxazolinyl complex in the asymmetric transfer hydrogenation of various ketones.

Catalytic Cycle for Asymmetric Transfer Hydrogenation:

ATH_Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Active_RuH [Ru]-H (Active Catalyst) Ru_precatalyst->Active_RuH + i-PrOK - KCl - Acetone Ketone_complex [Ru]-H(Ketone) Active_RuH->Ketone_complex + Ketone Ru_alkoxide [Ru]-O-iPr Product_complex Ru Ketone_complex->Product_complex Hydride Transfer Product_complex->Active_RuH - Chiral Alcohol + i-PrOH - Acetone

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Mechanistic Insights and the Role of the Hydroxyl Group

The hydroxyl group in pyrazole ethanol ligands can play a multifaceted role in catalysis. In protic pyrazole complexes, the N-H proton is often involved in metal-ligand cooperation, acting as a proton shuttle.[4][7] While the ethanol group is not directly attached to the pyrazole ring in N-unsubstituted pyrazoles, its presence in N-substituted pyrazole ethanol ligands can still have a significant impact.

The hydroxyl group can coordinate to the metal center, creating a more rigid and well-defined chiral environment in asymmetric catalysis. This coordination can also influence the Lewis acidity of the metal center, which is crucial for activating substrates. Furthermore, the ability of the hydroxyl group to form hydrogen bonds can help in orienting the substrate in the transition state, leading to higher selectivity.

In reactions like transfer hydrogenation, the hydroxyl group of the solvent (isopropanol) is directly involved in the catalytic cycle. While the ligand's hydroxyl group may not be the primary hydrogen source, it can influence the local environment around the metal center, potentially facilitating the proton and hydride transfer steps.

Conclusion and Future Outlook

Pyrazole ethanol derivatives represent a promising and adaptable class of ligands for homogeneous catalysis. Their straightforward synthesis and the beneficial properties imparted by the hydroxyl group make them attractive for a wide range of applications, from cross-coupling reactions to asymmetric synthesis. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to explore the potential of these ligands in their own work.

Future research in this area will likely focus on the development of new chiral pyrazole ethanol ligands with more complex and rigid backbones to achieve even higher levels of enantioselectivity. Furthermore, the application of these ligands in other important catalytic transformations, such as C-H activation and polymerization, remains a fertile ground for investigation. The continued exploration of the subtle, yet significant, role of the hydroxyl group will undoubtedly lead to the design of more efficient and selective catalysts for a variety of chemical processes.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH Public Access. [Link][2]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH Public Access. [Link]

  • Pyrazole derived ligands and the atom numbering scheme. ResearchGate. [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. NIH Public Access. [Link]

  • Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Wiley Online Library. [Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. ResearchGate. [Link][3]

  • Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Thieme Connect. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Catalytic Activity of Ruthenium ( II ) Complexes Bearing a Pyridyl-Supported Pyrazolyl-Imidazolyl Ligand for Transfer Hydrogenation of Ketones. Semantic Scholar. [Link]

  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Publications. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link][1]

  • Palladium(II) and Platinum(II) complexes with N1-hydroxyethyl-3,5-pyrazole derived ligands. ResearchGate. [Link]

  • 2,2,2-Tris(pyrazol-1-yl)ethanol. NIH Public Access. [Link]

  • (Pyrazol-1-ylmethyl)pyridine palladium complexes: Synthesis, molecular structures, and activation of small molecules. University of Johannesburg. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. NIH Public Access. [Link][4]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link][7]

Sources

Application Notes and Protocols for the Derivatization of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and ability to participate in various biological interactions have established it as a "privileged scaffold." This means that the pyrazole core is found in a multitude of compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][3][4] The success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential of this heterocyclic system.[5]

The strategic modification of the pyrazole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective drug candidates. One such promising starting material is 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol. The presence of a primary alcohol functional group provides a convenient handle for derivatization, enabling the exploration of a diverse chemical space through the synthesis of ester and ether libraries. This application note provides detailed protocols for the derivatization of this pyrazole derivative and outlines a comprehensive workflow for its subsequent biological screening.

Rationale for Derivatization

The hydroxyl group of this compound is a prime site for chemical modification to generate a library of diverse compounds for biological screening. By converting the alcohol to esters and ethers, we can systematically vary key molecular properties such as:

  • Lipophilicity: The introduction of different alkyl or aryl groups will modulate the compound's lipophilicity, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Hindrance: Varying the size and shape of the appended groups can influence the molecule's ability to bind to specific biological targets.

  • Hydrogen Bonding Capacity: The conversion of the hydroxyl group into an ester or ether linkage alters the molecule's hydrogen bonding potential, which can significantly impact its interaction with target proteins.

  • Metabolic Stability: Ester and ether linkages can exhibit different stabilities to metabolic enzymes, thereby influencing the compound's half-life in vivo.

This systematic derivatization approach allows for the exploration of structure-activity relationships (SAR), providing valuable insights into the structural features required for a desired biological activity.

Synthetic Derivatization Protocols

The following protocols describe the general procedures for the synthesis of ester and ether derivatives of this compound.

Protocol 1: Esterification via Acyl Chlorides

This protocol describes a robust method for the synthesis of esters from an alcohol and an acyl chloride. The reaction is typically rapid and proceeds with high yield.[6][7]

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, etc.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide.[8]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Alcohol Addition: Cool the suspension in an ice bath and slowly add a solution of this compound (1.0 eq) in anhydrous THF via a syringe.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by column chromatography on silica gel using a suitable eluent system.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized ester and ether derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the derivatized compounds. Characteristic shifts in the protons and carbons adjacent to the newly formed ester or ether linkage will be observed.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of the desired functional group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ester carbonyl group (typically a strong absorption around 1735 cm⁻¹) or the ether C-O stretch.

Biological Screening Workflow

A systematic approach is crucial for the efficient biological evaluation of the synthesized library of pyrazole derivatives. The following workflow outlines the key stages of a typical screening cascade.

Diagram: Biological Screening Workflow

Biological_Screening_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary & Lead Optimization A Synthesized Pyrazole Derivatives B Purity Assessment (≥95%) A->B C Compound Stock Solution Preparation (e.g., 10 mM in DMSO) B->C D High-Throughput Screening (HTS) (Single concentration, e.g., 10 µM) C->D E Identification of 'Hits' D->E F Confirmation of Activity (Fresh compound samples) E->F G Dose-Response Curves (e.g., 8-point dilution series) F->G H Determination of IC50 / EC50 / MIC G->H I Selectivity & Specificity Assays H->I J Initial ADME/Tox Profiling I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: A typical workflow for the biological screening of a small molecule library.

Protocol 3: In Vitro Anticancer Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically in a dose-response manner, e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical Anticancer Screening Data for Pyrazole Derivatives

Compound IDDerivative TypeR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
PZE-01 Ester-CH₃25.432.1
PZE-02 Ester-C₆H₅12.818.5
PZE-03 Ester-CH₂C₆H₅8.211.7
PZE-04 Ether-CH₃45.155.3
PZE-05 Ether-CH₂C₆H₅15.622.9
Doxorubicin (Positive Control)-0.50.8
Protocol 4: In Vitro Antimicrobial Screening - Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized pyrazole derivatives in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • Data Analysis: The results are reported as the MIC value in µg/mL or µM.

Table 2: Hypothetical Antimicrobial Screening Data for Pyrazole Derivatives

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PZE-01 Ester-CH₃64>128
PZE-02 Ester-C₆H₅1632
PZE-03 Ester-CH₂C₆H₅816
PZE-04 Ether-CH₃>128>128
PZE-05 Ether-CH₂C₆H₅3264
Ciprofloxacin (Positive Control)-0.50.25

Data Interpretation and Lead Optimization

The data generated from the biological screening will provide valuable insights into the SAR of the synthesized pyrazole derivatives.

Diagram: Structure-Activity Relationship (SAR) Analysis

SAR_Analysis cluster_0 Initial Screening Data cluster_1 SAR Insights cluster_2 Lead Optimization A IC50 / MIC Values for Ester & Ether Libraries B Identify Key Structural Features (e.g., Aromatic vs. Aliphatic R-groups) A->B C Correlate Physicochemical Properties with Biological Activity B->C D Design & Synthesize Second-Generation Analogs C->D E Improve Potency, Selectivity, and ADME Properties D->E

Caption: The iterative process of SAR analysis and lead optimization.

By analyzing the IC₅₀ and MIC values in conjunction with the structural modifications, researchers can identify key features that contribute to the desired biological activity. For example, the data in Tables 1 and 2 suggest that:

  • Ester derivatives are generally more potent than ether derivatives in both anticancer and antimicrobial assays.

  • The presence of an aromatic ring in the R group (e.g., PZE-02 and PZE-03) enhances the activity compared to a simple alkyl group (PZE-01).

These initial findings can then guide the design and synthesis of a second generation of more potent and selective analogs, ultimately leading to the identification of promising lead compounds for further drug development.

Conclusion

The derivatization of this compound offers a strategic and efficient approach to explore the vast chemical space of pyrazole-based compounds. The protocols outlined in this application note provide a comprehensive framework for the synthesis of ester and ether libraries, followed by a systematic biological screening cascade. By combining robust synthetic methodologies with well-established in vitro assays, researchers can effectively identify novel pyrazole derivatives with promising therapeutic potential. The subsequent SAR analysis will be instrumental in guiding lead optimization efforts and advancing the development of new drug candidates.

References

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779–788.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343–365.
  • Hassan, A. S., Askar, A. A., Naglah, A. M., Al-Omar, M. A., & Amr, A. E. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Molecular Sciences, 21(21), 8344.
  • Mbaveng, A. T., Ngameni, B., Kuete, V., Simo, I. K., Ambassa, P., Roy, R., & Tchouankeu, J. C. (2014). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 9(12), 15477–15486.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Patel, K., & Patel, J. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(16), 4983.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Public Health England. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Reddy, T. S., K, S., & G, S. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012).
  • Shehata, M. A., Hassan, A. A., & Taha, N. M. (2021). Synthesis and antimicrobial evaluation of new pyrazoles, indazoles and pyrazolines prepared in continuous flow mode. Molecules, 26(6), 1569.
  • Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Thangarasu, P., & Uthirakumar, P. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(50), 32449-32461.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

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  • Wang, Z., Li, Y., Shi, Z., & Gong, L. (2020). Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. Molecules, 25(17), 3986.
  • Yaseen, T., Ahmed, S., & Khan, K. M. (2021).
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"experimental procedure for the synthesis of pyrazolo[1,5-a]pyrimidines using pyrazole ethanols"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Detailed Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidines

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates, particularly in oncology.[1][2][3] Its structural features and synthetic accessibility have made it a focal point for drug discovery programs targeting protein kinases and other key cellular regulators.[4] This application note provides a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyrimidines via the well-established cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and discuss key parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for accessing this critical molecular framework.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds that function as purine bioisosteres, allowing them to interact with a wide range of biological targets.[5] This scaffold is notably present in several FDA-approved kinase inhibitors, such as the CDK inhibitor Dinaciclib and the TRK inhibitor Larotrectinib, highlighting its therapeutic relevance.[2][6] The versatility of this core structure allows for extensive functionalization, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.[7]

The most common and robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[8][9] This approach is favored for its operational simplicity, high yields, and the wide availability of starting materials.

Reaction Mechanism and Rationale

The synthesis proceeds via a cyclocondensation reaction. The mechanism involves two key stages: the formation of an enaminone intermediate followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack & Enaminone Formation: The reaction is typically initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is often catalyzed by a small amount of acid, which activates the carbonyl group. This initial condensation is followed by the elimination of a water molecule to form a vinylogous amide, also known as an enaminone intermediate.

  • Intramolecular Cyclization & Aromatization: The second stage involves an intramolecular nucleophilic attack from the endocyclic pyrazole nitrogen (N1) onto the second carbonyl carbon. This step forms a six-membered dihydropyrimidine ring. The final step is a dehydration reaction, which results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Below is a diagram illustrating the general reaction mechanism.

G General Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole Enaminone Enaminone Intermediate Aminopyrazole->Enaminone + β-Dicarbonyl (Condensation, -H₂O) Dicarbonyl β-Dicarbonyl Compound Cyclized Cyclized Intermediate (non-aromatic) Enaminone->Cyclized Intramolecular Cyclization FinalProduct Pyrazolo[1,5-a]pyrimidine Cyclized->FinalProduct Dehydration (-H₂O)

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a model compound, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, from 3-amino-5-phenylpyrazole and acetylacetone.

Materials and Reagents
  • Starting Materials:

    • 3-Amino-5-phenylpyrazole (or other substituted 5-aminopyrazole)

    • Acetylacetone (2,4-pentanedione)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • Rotary evaporator

    • Analytical balance

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-phenylpyrazole (10 mmol, 1.59 g).

    • Rationale: The reaction is typically run on a 5-20 mmol scale for initial synthesis and optimization.

  • Addition of Reagents: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until the aminopyrazole is fully dissolved. Then, add acetylacetone (11 mmol, 1.1 mL, 1.1 equivalents) dropwise to the solution.

    • Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst, promoting the condensation steps.[10] Using a slight excess of the dicarbonyl compound ensures the complete consumption of the limiting aminopyrazole.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazole spot has disappeared.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Rationale: The product is generally less soluble in the cold reaction solvent than the starting materials or byproducts, allowing for isolation by simple filtration.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted acetylacetone.

    • Rationale: Washing with a cold, non-dissolving solvent removes impurities without significant loss of the desired product.

  • Drying and Characterization: Dry the purified solid under vacuum. The final product should be a crystalline solid. Determine the yield and characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its identity and purity.

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire experimental workflow.

G Experimental Workflow Reagents 1. Reagent Preparation - Weigh 5-Aminopyrazole - Measure β-Dicarbonyl & Solvent Setup 2. Reaction Setup - Combine reagents in flask - Attach reflux condenser Reagents->Setup Reaction 3. Cyclocondensation - Heat to reflux (4-6h) - Monitor by TLC Setup->Reaction Workup 4. Product Isolation - Cool to room temp/ice bath - Vacuum filter solid product Reaction->Workup Purify 5. Purification - Wash with cold solvent - Optional: Recrystallize Workup->Purify Analysis 6. Analysis - Dry under vacuum - Yield calculation - Spectroscopic Characterization (NMR, MS) Purify->Analysis

Caption: High-level overview of the synthesis and purification workflow.

Optimization and Data Summary

The choice of solvent, catalyst, and reaction temperature can significantly impact the reaction time and yield. While glacial acetic acid is highly effective, other conditions have been successfully employed.[8][10] The following table summarizes various reported conditions for the synthesis of pyrazolo[1,5-a]pyrimidines.

Aminopyrazole β-Dicarbonyl/Equivalent Solvent Catalyst Conditions Yield (%) Reference
5-Amino-3-(p-tolyl)pyrazoleAcetylacetoneEthanolPiperidine (cat.)RefluxModerate-High[8]
5-Amino-1H-pyrazoleEnaminoneEthanolAcetic Acid (cat.)RefluxGood[8]
Methyl 3-amino-1H-pyrazole-4-carboxylateEnaminoneEthanol1M HClRT, then RefluxGood[8]
3-Amino-5-phenylpyrazoleAcetylacetoneGlacial Acetic AcidN/AReflux, 12hNot specified[10]
3-Amino-5-phenylpyrazoleDiethyl MalonateFusion (neat)N/AHeat, 5hNot specified[10]
5-AminopyrazoleChalcone derivativeEthanolPiperidine (cat.)RefluxGood[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Handling: Glacial acetic acid is corrosive and has a strong odor. Handle with care. Substituted hydrazines and pyrazoles may be toxic; consult the Safety Data Sheet (SDS) for each reagent before use.

  • Heating: Use a heating mantle or oil bath with proper temperature control to avoid overheating. Do not heat a closed system.

Conclusion

The cyclocondensation of 5-aminopyrazoles with β-dicarbonyls is a powerful and reliable method for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The protocol detailed in this application note is robust, high-yielding, and can be adapted for a wide variety of substituted starting materials, making it an invaluable tool for researchers in organic synthesis and drug discovery.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Senga, K., Novinson, T., Wilson, H. R., & Robins, R. K. (1977). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.).
  • Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.).
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). SpringerLink.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and side reactions encountered during experimental work, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Question 1: My reaction is producing a mixture of regioisomers that are difficult to separate. What are the primary factors controlling the outcome, and how can I improve the selectivity?

Answer:

The formation of regioisomers is one of the most frequent challenges in the synthesis of N-substituted pyrazoles, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the classical Knorr pyrazole synthesis.[1][2][3] The root cause lies in the initial nucleophilic attack of the substituted hydrazine, which can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different reaction pathways and, consequently, a mixture of pyrazole regioisomers.[1]

Several factors govern the regiochemical outcome:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A bulkier substituent on either reactant will generally direct the hydrazine to attack the less sterically hindered carbonyl group.

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.

Troubleshooting Protocol for Poor Regioselectivity:

  • Solvent Modification: The choice of solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.[4] These solvents can modulate the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens through hydrogen bonding.

    • Experimental Step: Rerun the reaction in TFE or HFIP instead of traditional solvents like ethanol. Start with a 1:1 mixture with your current solvent to assess the effect before switching entirely.

  • pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.

    • Experimental Step: If your current conditions are neutral or basic, try adding a catalytic amount of a mild acid (e.g., acetic acid). Conversely, if you are running the reaction under acidic conditions, consider a base-catalyzed approach. Monitor the reaction progress by TLC or LC-MS to determine the optimal pH.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards one regioisomer.

    • Experimental Step: Run the reaction at 0 °C or even lower temperatures and allow it to warm to room temperature slowly.

  • Use of Pre-functionalized Substrates: Employing β-enamino diketones can offer a regiocontrolled route to pyrazoles. The regioselectivity in this case can also be influenced by the choice of a protic or aprotic solvent.

Visualizing the Problem: Regioisomer Formation

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Substituted Hydrazine cluster_2 Reaction Pathways cluster_3 Products Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Pathway_A Attack at C=O (R1) Dicarbonyl->Pathway_A Nucleophilic Attack Pathway_B Attack at C=O (R2) Dicarbonyl->Pathway_B Nucleophilic Attack Hydrazine R3-NH-NH2 Hydrazine->Pathway_A Hydrazine->Pathway_B Regioisomer_1 Regioisomer 1 Pathway_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Pathway_B->Regioisomer_2 Cyclization & Dehydration

Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.

Question 2: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yields in N-substituted pyrazole synthesis can be attributed to several factors, including incomplete reaction, degradation of starting materials, or competing side reactions.[1] A systematic approach to troubleshooting is essential.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Protocol
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. The final dehydration step to form the aromatic pyrazole can be particularly slow.[1]1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. 3. Catalyst Check: If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading. For the Knorr synthesis, a catalytic amount of acid is often beneficial.[5]
Hydrazine Instability Substituted hydrazines can be unstable and may decompose under the reaction conditions, especially at elevated temperatures.1. Use Fresh Hydrazine: Ensure your hydrazine starting material is of high quality and has been stored properly. 2. In Situ Generation: In some cases, hydrazines can be generated in situ to avoid handling and stability issues.[6]
Side Product Formation Several side reactions can consume your starting materials or desired product. These include the formation of imines, hydrazones that do not cyclize, or pyrazoline intermediates that are not fully oxidized.[7][8][9]1. Optimize Stoichiometry: Vary the stoichiometry of your reactants. Sometimes, a slight excess of one reactant can drive the reaction to completion. 2. Control Reaction Conditions: As discussed for regioselectivity, solvent, temperature, and pH can influence the prevalence of side reactions. Experiment with different conditions to minimize byproduct formation. 3. Oxidation Step (if applicable): If your synthesis proceeds through a pyrazoline intermediate, ensure the oxidation step is complete. This may require a stronger oxidizing agent or longer reaction times.[9]

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction going to completion? (TLC/LC-MS) Start->Check_Completion Yes_Completion Yes_Completion Check_Side_Products Are there significant side products? Yes_Completion->Check_Side_Products No_Completion No_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Check catalyst activity No_Completion->Optimize_Conditions Optimize_Conditions->Check_Completion Yes_Side_Products Yes_Side_Products Troubleshoot_Side_Products Identify and minimize side products: - Adjust stoichiometry - Modify reaction conditions Yes_Side_Products->Troubleshoot_Side_Products Troubleshoot_Side_Products->Check_Completion No_Side_Products No_Side_Products Check_Workup Is product being lost during workup/purification? No_Side_Products->Check_Workup Yes_Workup Yes_Workup Optimize_Purification Optimize purification method: - Different chromatography conditions - Recrystallization Yes_Workup->Optimize_Purification End Improved Yield Optimize_Purification->End No_Workup No_Workup Consider_Reagent_Stability Are the starting materials stable? No_Workup->Consider_Reagent_Stability Yes_Stable Yes_Stable Yes_Stable->End Consult further literature No_Stable No_Stable Use_Fresh_Reagents Use fresh reagents or in situ generation No_Stable->Use_Fresh_Reagents Use_Fresh_Reagents->Check_Completion

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 3: I am attempting an N-alkylation of a pre-formed pyrazole, but I am getting a mixture of N1- and N2-alkylated products, and in some cases, a quaternary salt. How can I control the selectivity and avoid over-alkylation?

Answer:

The N-alkylation of unsymmetrical pyrazoles can indeed lead to a mixture of N1 and N2 alkylated regioisomers due to the tautomerism of the pyrazole ring.[5] The formation of a quaternary pyrazolium salt is a result of over-alkylation.

Controlling N-Alkylation:

  • Steric Hindrance: The regioselectivity of N-alkylation is often controlled by sterics. The alkylating agent will preferentially react at the less sterically hindered nitrogen atom. You can leverage this by choosing a bulkier alkylating agent if you want to direct the substitution to a specific nitrogen.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, allowing for selective alkylation at the other. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions:

    • Base: The choice of base can influence the regioselectivity. A bulky non-nucleophilic base may favor deprotonation at the less hindered nitrogen.

    • Solvent: The polarity of the solvent can affect the reactivity of the pyrazole anion and the alkylating agent.

    • Temperature: Lowering the reaction temperature can improve selectivity.

Avoiding Over-alkylation (Pyrazolium Salt Formation):

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the pyrazole relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the already N-alkylated pyrazole reacting again.

  • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Troubleshooting Protocol for N-Alkylation:

  • Analyze the Regioisomer Ratio: Determine the ratio of your N1 and N2 alkylated products using NMR or GC-MS.

  • Modify the Alkylating Agent: If possible, try a bulkier or less reactive alkylating agent to improve steric control.

  • Screen Different Bases: Experiment with a range of bases, from common inorganic bases like K₂CO₃ to non-nucleophilic organic bases like DBU or a bulky metal amide.

  • Optimize Reaction Conditions: Systematically vary the solvent and temperature. Start with a non-polar solvent at a low temperature and gradually increase the polarity and temperature.

  • Control Stoichiometry and Addition Rate: To prevent over-alkylation, use no more than one equivalent of the alkylating agent and add it dropwise over an extended period.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolines, and why are they sometimes formed as byproducts in pyrazole synthesis?

A1: Pyrazolines are partially saturated five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are often intermediates in the synthesis of pyrazoles, particularly when the synthesis involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes.[3][9] The initial reaction forms the pyrazoline ring, which then needs to be oxidized to the aromatic pyrazole. If the oxidation is incomplete, pyrazolines will be present as byproducts in your final product mixture.[9]

Q2: How can I separate a mixture of pyrazole regioisomers?

A2: The separation of pyrazole regioisomers can be challenging due to their similar physical properties. However, it is often achievable through careful chromatographic techniques.

  • Column Chromatography: This is the most common method. You may need to screen different solvent systems (e-g., various ratios of hexane and ethyl acetate) to find the optimal conditions for separation on a silica gel column. In some cases, using a different stationary phase, such as alumina, may be beneficial. A general starting point for separating 1,3,5-substituted pyrazole regioisomers is a non-polar solvent system like 5% ethyl acetate in hexane, with a gradual increase in polarity.[10]

  • Preparative HPLC or SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.

  • Crystallization: If one of the regioisomers is a solid and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective separation method.

Q3: Can the functional groups on my starting materials cause side reactions?

A3: Absolutely. Functional groups on your 1,3-dicarbonyl compound or hydrazine can lead to unexpected side reactions. For example:

  • Ester groups: Can be hydrolyzed under acidic or basic conditions.

  • Amino groups: Can compete with the hydrazine in reacting with the carbonyl groups.

  • Hydroxyl groups: Can be acylated or alkylated under certain reaction conditions. It is crucial to consider the compatibility of all functional groups present in your starting materials with the reaction conditions you are employing.

References

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Preventing the formation of byproducts in pyrazole synthesis. (2025). Benchchem.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). Semantic Scholar.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). PMC - NIH.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
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  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
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  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2026).
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  • Review on Synthesis of pyrazole and pyrazolines. (2025).
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  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
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  • Isolation and Characterization of Regioisomers of Pyrazole-Based. (n.d.). Scribd.

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Technical Support Center: Alternative Synthetic Routes to 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions for common synthetic challenges. Here, we explore scientifically sound and validated alternative routes to obtain this valuable pyrazole derivative, focusing on the underlying chemical principles to empower you to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges lie in controlling the initial pyrazole ring formation to achieve the desired substitution pattern and then achieving selective N-alkylation to introduce the hydroxyethyl group. Key issues include:

  • Regioselectivity during pyrazole formation: When using unsymmetrical dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a common problem.

  • Regioselectivity during N-alkylation: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to a mixture of N1 and N2 alkylated products, which can be challenging to separate.[1][2]

  • Side reactions: Competing reactions, such as O-alkylation or dialkylation, can reduce the yield of the desired product.

  • Purification: The separation of regioisomers and other impurities can be difficult due to similar physical properties.

Q2: What are the principal synthetic strategies for preparing this compound?

A2: There are two primary and scientifically vetted approaches to synthesize the target molecule. Each presents a unique set of advantages and potential difficulties.

  • Route A: Two-Step Synthesis. This is a robust and often preferred method that involves the initial formation of the pyrazole core followed by the introduction of the hydroxyethyl side chain.

    • Knorr Pyrazole Synthesis: Reaction of 3-methyl-2,4-pentanedione with hydrazine to form 3,4,5-trimethyl-1H-pyrazole.[3][4]

    • N-Alkylation: Subsequent reaction of the pyrazole with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the ethanol moiety.

  • Route B: One-Step Synthesis. This approach involves the direct condensation of a substituted hydrazine with the dicarbonyl compound to form the final product in a single step.

    • Direct Condensation: Reaction of 3-methyl-2,4-pentanedione with 2-hydroxyethylhydrazine.

Troubleshooting Guides and Detailed Protocols

Route A: Two-Step Synthesis

This route offers better control over the final product's substitution pattern.

Step 1: Knorr Pyrazole Synthesis of 3,4,5-trimethyl-1H-pyrazole

The Knorr pyrazole synthesis is a classic and reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[3][4]

Knorr_Pyrazole_Synthesis diketone 3-Methyl-2,4-pentanedione intermediate Hydrazone Intermediate diketone->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole 3,4,5-trimethyl-1H-pyrazole intermediate->pyrazole Cyclization & Dehydration

Knorr synthesis of the pyrazole core.

Troubleshooting Guide: Knorr Pyrazole Synthesis

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield - Incomplete reaction. - Incorrect pH. - Decomposition of starting materials.- Reaction Monitoring: Track the reaction progress using TLC or GC-MS to ensure completion. - pH Adjustment: The reaction is often catalyzed by acid. Add a few drops of acetic acid to facilitate the condensation.[3] For some substrates, basic conditions might be more suitable. - Temperature Control: The reaction of hydrazine with dicarbonyls is typically exothermic. Maintain a controlled temperature, especially during the initial addition of hydrazine, to prevent side reactions.
Formation of Impurities - Side reactions due to harsh conditions. - Presence of impurities in starting materials.- Purification of Starting Materials: Ensure the 3-methyl-2,4-pentanedione and hydrazine hydrate are of high purity. - Mild Reaction Conditions: Conduct the reaction at room temperature or with gentle heating to minimize the formation of byproducts.
Difficulty in Product Isolation - Product is soluble in the reaction solvent.- Solvent Selection: If the product is soluble in the reaction solvent (e.g., ethanol), remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3,4,5-trimethyl-1H-pyrazole

  • Materials: 3-methyl-2,4-pentanedione, hydrazine hydrate, ethanol, acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

    • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until TLC/GC-MS indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Step 2: N-Alkylation of 3,4,5-trimethyl-1H-pyrazole

The introduction of the hydroxyethyl group onto the pyrazole nitrogen can be achieved using either 2-bromoethanol or ethylene oxide. The choice of reagent and conditions is critical for achieving high regioselectivity.

N_Alkylation_Routes cluster_0 Route A.1 cluster_1 Route A.2 pyrazole 3,4,5-trimethyl-1H-pyrazole product This compound pyrazole->product Base (e.g., K2CO3), Solvent (e.g., DMF) pyrazole->product Base or Acid Catalyst bromoethanol 2-Bromoethanol bromoethanol->product ethylene_oxide Ethylene Oxide ethylene_oxide->product

Alternative N-alkylation pathways.

Troubleshooting Guide: N-Alkylation

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of N-Alkylated Product - Incomplete deprotonation of pyrazole. - Low reactivity of the alkylating agent. - Suboptimal reaction temperature.- Base Selection: Use a strong enough base to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[1][2] - Alkylating Agent Reactivity: If using 2-bromoethanol, consider converting it to 2-iodoethanol in situ by adding a catalytic amount of sodium iodide to increase its reactivity. - Temperature Optimization: While some reactions proceed at room temperature, others may require heating. Monitor the reaction progress at different temperatures to find the optimum.
Formation of N1 and N2 Regioisomers - Similar steric and electronic environment of the two nitrogen atoms.- Steric Hindrance: In 3,4,5-trimethyl-1H-pyrazole, the methyl groups at positions 3 and 5 create steric hindrance around both nitrogens. However, subtle differences can be exploited. Alkylation is generally favored at the less sterically hindered nitrogen.[1][2] - Solvent Effects: The polarity of the solvent can influence the N1/N2 ratio. Polar aprotic solvents like DMF or DMSO often favor the formation of a single regioisomer.[1] - Counter-ion Effects: The choice of base and the resulting counter-ion (e.g., K⁺, Na⁺) can influence the site of alkylation. Experiment with different bases to optimize for the desired isomer.
O-Alkylation Side Product (with 2-bromoethanol)- The hydroxyl group of 2-bromoethanol can be deprotonated by the base, leading to the formation of ethylene oxide in situ, which can then react with another molecule of 2-bromoethanol.- Controlled Addition of Base: Add the base portion-wise to the mixture of pyrazole and 2-bromoethanol to minimize the concentration of free alkoxide. - Use of a Milder Base: A less strong base may be sufficient for pyrazole deprotonation without significantly deprotonating the alcohol.
Polymerization (with ethylene oxide)- Ethylene oxide can polymerize under certain conditions, especially in the presence of strong acids or bases.- Catalyst Choice: Use a catalyst that favors the desired N-alkylation over polymerization. Both acid and base catalysis can be employed for the reaction of heterocycles with ethylene oxide. Careful screening of catalysts is recommended.[5] - Temperature Control: Maintain a low to moderate reaction temperature to control the rate of reaction and minimize polymerization.

Experimental Protocol: N-Alkylation with 2-Bromoethanol

  • Materials: 3,4,5-trimethyl-1H-pyrazole, 2-bromoethanol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3,4,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 2-bromoethanol (1.2 equivalents) dropwise to the mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Route B: One-Step Synthesis via Direct Condensation

This approach is more atom-economical but may present challenges in controlling regioselectivity.

One_Step_Synthesis diketone 3-Methyl-2,4-pentanedione product This compound diketone->product Condensation hydroxyethylhydrazine 2-Hydroxyethylhydrazine hydroxyethylhydrazine->product

Direct synthesis of the target molecule.

Troubleshooting Guide: One-Step Synthesis

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Formation of Regioisomers - The two carbonyl groups of 3-methyl-2,4-pentanedione have slightly different reactivities. The two nitrogen atoms of 2-hydroxyethylhydrazine also have different nucleophilicity.- Reaction Conditions: The regioselectivity of this condensation can be highly dependent on the solvent, temperature, and catalyst. A systematic screening of these parameters is recommended. - Characterization is Key: Since isomer formation is likely, careful characterization of the product mixture using NMR techniques (e.g., NOESY) will be crucial to identify the desired isomer.
Low Yield - Incomplete reaction. - Formation of multiple side products.- Catalyst: The use of an acid or base catalyst can improve the reaction rate and yield. Acetic acid is a common choice for such condensations. - Purification: The crude product will likely be a mixture. Efficient purification by column chromatography or preparative HPLC will be necessary to isolate the desired product.

Experimental Protocol: One-Step Synthesis

  • Materials: 3-methyl-2,4-pentanedione, 2-hydroxyethylhydrazine, ethanol, acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add 2-hydroxyethylhydrazine (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC or GC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude oil will likely be a mixture of isomers. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Comparative Summary of Synthetic Routes

Parameter Route A: Two-Step Synthesis Route B: One-Step Synthesis
Control over Regiochemistry Generally higher, as the pyrazole core is formed first.Lower, as two unsymmetrical reagents are combined.
Number of Steps TwoOne
Atom Economy LowerHigher
Purification May require two purification steps, but separation of intermediates can be easier.A single but potentially more challenging purification of regioisomers.
Overall Yield Often higher and more predictable.Highly variable and dependent on the regioselectivity of the condensation.

Characterization Data

  • ¹H NMR:

    • Singlets for the three methyl groups on the pyrazole ring.

    • A triplet for the methylene group adjacent to the pyrazole nitrogen.

    • A triplet for the methylene group attached to the hydroxyl group.

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR:

    • Signals for the three methyl carbons.

    • Signals for the three pyrazole ring carbons.

    • Signals for the two methylene carbons of the hydroxyethyl side chain.

Careful analysis of 1D and 2D NMR spectra will be essential to confirm the structure and regiochemistry of the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • IRJMETS. (n.d.).
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • BenchChem. (2025).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • d)Azaindenes: Synthesis and reactions of fuesd pyrazoles. (n.d.).
  • ChemicalBook. (n.d.). 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis.
  • Addition Reaction of Ethylene Oxide. (n.d.).
  • NIH. (n.d.).
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Sigma-Aldrich. (n.d.). 2-Hydroxyethylhydrazine.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • MDPI. (2023).
  • NIH. (n.d.).
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • NIH. (n.d.).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • Reddit. (2025). Knorr Pyrazole Synthesis Question.
  • Journal of Medicinal and Chemical Sciences. (2020).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • ResearchGate. (2025). (PDF)
  • SpectraBase. (n.d.). 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol, methyl ether - Optional[13C NMR].
  • ResearchGate. (2025). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)
  • NIH. (2024).

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"handling and storage recommendations for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol (CAS No. 127223-53-4). This document provides in-depth handling, storage, and troubleshooting recommendations to ensure the stability and integrity of the compound for your research and development needs. As specific stability data for this molecule is not extensively published, the following guidelines are synthesized from the chemical properties of the pyrazole core, the ethanol functional group, and established best practices for analogous research chemicals.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for neat this compound?

A1: For long-term stability, the neat compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The pyrazole ring is generally stable, but the ethanol side chain can be susceptible to oxidation.[2][3] To mitigate degradation, we recommend the following conditions:

  • Temperature: For short-term storage (weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), maintain at -20°C or lower in a freezer.[1] Some suppliers utilize cold-chain transportation, indicating the compound's sensitivity to ambient temperatures during transit.[4]

  • Atmosphere: The compound should be stored under an inert gas like argon or nitrogen to prevent oxidation.[3] This is particularly crucial for long-term storage to prevent the slow oxidation of the ethanol moiety.

  • Light: Protect the compound from light by using an amber glass vial or by wrapping the container in aluminum foil.[1][3] Light can provide the energy to initiate oxidative degradation.

  • Moisture: Store in a tightly sealed container to prevent moisture uptake, which can facilitate degradation pathways.[1] A desiccator can provide an additional layer of protection.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Handle the compound in a well-ventilated area or a chemical fume hood.[5] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar pyrazole-based compounds, it may cause skin and eye irritation.[6][7]

Q3: Can I store this compound in solution? What solvents are recommended?

A3: Storing this compound in solution is not recommended for the long term, as solvent-mediated degradation can occur.[1] If you must store solutions for short periods (days to a week), use a dry, aprotic solvent.

  • Recommended Solvents: Anhydrous DMSO, DMF, or ethanol are common choices for creating stock solutions.

  • Storage of Solutions: If short-term storage is necessary, flush the headspace of the vial with argon or nitrogen, seal tightly, and store at -20°C or -80°C.

  • Causality: The choice of an aprotic solvent minimizes the risk of reactions involving the ethanol group. Freezing the solution slows down the rate of any potential degradation reactions. The inert atmosphere is critical to prevent oxidation, which can be accelerated in solution. It is imperative to perform a stability check on your specific solution if it will be used over an extended period.

Q4: How can I tell if my sample has degraded?

A4: Degradation may be indicated by several observable changes:[1]

  • Physical Appearance: A change in color (e.g., from white/off-white to yellow or brown) is a common sign of oxidation in pyrazole derivatives.[3]

  • Solubility: A noticeable change in how the compound dissolves in your chosen solvent.

  • Analytical Confirmation: The most reliable method is to analyze the sample by techniques like HPLC, LC-MS, or TLC. The appearance of new peaks or a decrease in the area of the parent peak would confirm degradation.

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues encountered during the use of this compound.

Problem Potential Cause(s) Recommended Action(s)
Compound has turned yellow/brown. Oxidation due to improper storage (exposure to air, light).1. Confirm degradation via analytical methods (e.g., HPLC, TLC). 2. If degradation is confirmed, it is safest to use a fresh, uncompromised lot of the compound. 3. Review your storage protocol. Ensure future samples are stored under an inert atmosphere and protected from light.[1][3]
Inconsistent experimental results. Compound degradation (neat or in solution). Improperly prepared stock solution.1. Prepare a fresh stock solution from a reliable lot of the compound. 2. Analyze the problematic stock solution for signs of degradation. 3. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use vials to maintain integrity.
Compound is difficult to dissolve. Potential degradation leading to less soluble byproducts. Incorrect solvent choice.1. Check the compound's appearance for signs of degradation.[1] 2. Verify the solvent is appropriate and of high purity (anhydrous grade where necessary). 3. Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating method for preparing a stock solution intended for use in biological or chemical assays.

Materials:

  • This compound (MW: 168.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas supply

  • Sterile syringes and needles

Procedure:

  • Pre-weighing Preparation: Allow the container of the neat compound to warm to ambient temperature for at least 30 minutes before opening.

  • Weighing: In a fume hood, accurately weigh a precise amount of the compound (e.g., 1.68 mg) and transfer it to a sterile amber vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 1.68 mg, add 1.0 mL of DMSO for a 10 mM solution).

  • Dissolution: Cap the vial and vortex gently until the solid is completely dissolved. Gentle warming (to ~30°C) may be used if necessary.

  • Inert Gas Purge: Uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 15-20 seconds. Immediately recap the vial tightly.

  • Aliquoting: For long-term use, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in separate amber vials. Repeat the inert gas purge for each aliquot.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Quality Control: Before use in a critical experiment, especially after a period of storage, verify the solution's integrity by running a small sample on an appropriate analytical system (e.g., HPLC) to confirm the absence of significant degradation products.

Visual Workflow: Troubleshooting Degradation

The following diagram outlines the decision-making process when you suspect your sample of this compound has degraded.

G start Suspected Degradation (e.g., color change, inconsistent results) check_visual Visually Inspect Neat Compound and Solution start->check_visual is_discolored Is there a color change or particulate formation? check_visual->is_discolored analyze Perform Analytical Check (HPLC, LC-MS, TLC) is_discolored->analyze Yes is_discolored->analyze No / Unsure is_degraded Degradation Confirmed? analyze->is_degraded discard Discard Compromised Material and Obtain New Stock is_degraded->discard Yes proceed Compound is OK. Proceed with Experiment. is_degraded->proceed No troubleshoot_exp Compound is OK. Troubleshoot Experimental Parameters. is_degraded->troubleshoot_exp No, but results are still inconsistent review_storage Review and Correct Storage/Handling Procedures discard->review_storage

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Vertex AI Search. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
  • Vertex AI Search. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
  • Vertex AI Search. Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • Vertex AI Search. stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Vertex AI Search. How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate.
  • Vertex AI Search. This compound | Pharmaffiliates.
  • Vertex AI Search. This compound - AiFChem.
  • Vertex AI Search. 127223-53-4|this compound - BLDpharm.
  • Vertex AI Search. SAFETY DATA SHEET - Sigma-Aldrich.
  • Vertex AI Search. Safety Data Sheet - Angene Chemical.
  • PubChem. 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Available from: [Link]

  • PubChem. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural features and electronic properties make it a versatile scaffold for the design and synthesis of a wide array of therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pharmacological profile of a pyrazole derivative is intricately linked to the nature and position of its substituents, a concept central to structure-activity relationship (SAR) studies.[3] This guide provides a comparative analysis of the predicted bioactivity of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol against other notable pyrazole derivatives, grounded in established SAR principles and supported by detailed experimental protocols for bioactivity assessment.

Featured Compound: this compound

While extensive experimental data on the bioactivity of this compound is not yet prevalent in the public domain, we can predict its potential pharmacological profile by dissecting its structural components and comparing them to well-characterized pyrazole analogues. The molecule features a pyrazole core fully substituted with methyl groups at positions 3, 4, and 5, and an N-hydroxyethyl group at position 1.

Comparative Bioactivity Analysis: A Structure-Activity Relationship Perspective

The bioactivity of pyrazole derivatives is significantly influenced by the substituents on the pyrazole ring.[1] This section will explore the predicted anticancer, antimicrobial, and anti-inflammatory activities of this compound based on the known effects of its constituent functional groups.

Anticipated Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[4][5] The substitution pattern on the ring plays a crucial role in determining the cytotoxic efficacy and mechanism of action.

  • Influence of Trimethyl Substitution: Methyl groups on the pyrazole ring have been shown to be potent medicinal scaffolds.[6] The presence of multiple methyl groups can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.[1] The electronic-donating nature of methyl groups can also modulate the electron density of the pyrazole ring, which may influence its interaction with biological targets.[1]

  • Role of the N-hydroxyethyl Group: The N-hydroxyethyl substituent introduces a hydrophilic component to the molecule. This can impact solubility and pharmacokinetic properties. Studies on other N-substituted pyrazoles have shown that the nature of the N-alkyl group can significantly affect anticancer activity.[7] The hydroxyl group could also participate in hydrogen bonding interactions with target enzymes or receptors, potentially enhancing binding affinity.

Comparative Data:

Derivative ClassKey Structural FeaturesObserved Anticancer ActivityReference
N-acetyl pyrazolinesMethoxy and chloro/hydroxyl substituentsChloro substitution increased cytotoxicity, while hydroxyl substitution decreased it.[7]
Fused PyrazolesFused heterocyclic ring systemsSome derivatives showed IC50 values lower than doxorubicin against MCF-7 breast cancer cells.[4]
Pyrazole-based SulfonamidesSulfonamide moietyModerate antimicrobial and antioxidant activity.[8]

Based on these observations, this compound's anticancer potential is likely to be influenced by a balance between the lipophilicity conferred by the trimethyl groups and the hydrophilicity of the N-hydroxyethyl group. Experimental validation is necessary to determine its specific cytotoxic profile.

Predicted Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][10] The substituents on the pyrazole core are critical for their antimicrobial spectrum and potency.

  • Impact of Methyl Groups: The presence of methyl groups on the pyrazole ring has been associated with antimicrobial activity.[6] The specific positioning of these groups can influence the compound's ability to inhibit microbial growth.

  • Contribution of the N-hydroxyethyl Moiety: While the direct impact of an N-hydroxyethyl group on the antimicrobial activity of pyrazoles is not extensively documented, the overall physicochemical properties it imparts will be a factor. The balance of hydrophilic and lipophilic characteristics is crucial for a compound's ability to penetrate microbial cell walls and membranes.

Comparative Data:

Derivative ClassKey Structural FeaturesObserved Antimicrobial ActivityReference
Pyrazole-based SulfonamidesSulfonamide groupModerate to potent antibacterial and antifungal activity.[8]
Pyrazoles with Thiazole ScaffoldsThiazole ring systemGood to moderate activity against Gram-positive and Gram-negative bacteria.[10]
Fused Pyrazolo-pyridinesFused pyridine ringGood activity against Gram-positive and Gram-negative bacteria.[11]

The antimicrobial potential of this compound will likely depend on its ability to effectively interact with microbial targets. Further screening against a panel of bacterial and fungal strains is warranted.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[12][13]

  • Influence of Ring Substitution: The nature and position of substituents on the pyrazole ring are critical for COX inhibition and selectivity.[12] The trimethyl substitution pattern on this compound will define its steric and electronic profile, which in turn will govern its interaction with the active sites of COX enzymes.

  • Role of the N-hydroxyethyl Group: The N-hydroxyethyl group could potentially form hydrogen bonds with amino acid residues in the active site of COX enzymes, which may contribute to its inhibitory activity. The overall shape and polarity of the molecule will determine its fit within the enzyme's binding pocket.

Comparative Data:

Derivative ClassKey Structural FeaturesObserved Anti-inflammatory ActivityReference
Pyrazole-hydrazone derivativesHydrazone moietySome compounds showed better COX-2 inhibitory activity than celecoxib.[14]
Pyrazoles and PyrazolinesVaried substitutionsPyrazoline derivatives were found to be more potent anti-inflammatory agents than pyrazoles.[13][15]
Pyrazole-based BenzophenonesBenzophenone moietyActive anti-inflammatory agents.[2]

The anti-inflammatory potential of this compound is promising, given the known anti-inflammatory properties of the pyrazole scaffold. In vitro and in vivo assays are necessary to quantify its activity and determine its mechanism of action.

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of this compound and enable a direct comparison with other pyrazole derivatives, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18][19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[25][26][27][28][29]

Protocol:

  • Animal Dosing: Administer the test compound to rats, typically orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[30][31][32][33][34]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection of Prostaglandin: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA).

  • IC50 Calculation: The IC50 value for each enzyme is determined, and the selectivity index (IC50 COX-1/IC50 COX-2) is calculated.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening cluster_antiinflammatory Anti-inflammatory Screening a1 Cell Seeding a2 Compound Treatment a1->a2 a3 MTT Assay a2->a3 a4 Data Analysis (IC50) a3->a4 b1 Serial Dilution b2 Inoculation b1->b2 b3 Incubation b2->b3 b4 MIC Determination b3->b4 c1 Animal Dosing c2 Carrageenan Injection c1->c2 c3 Paw Volume Measurement c2->c3 c4 Calculate % Inhibition c3->c4

Caption: A streamlined workflow for the in vitro and in vivo screening of pyrazole derivatives.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Stomach lining, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazole_Derivative Pyrazole Derivative (Potential Inhibitor) Pyrazole_Derivative->COX2 Selective Inhibition

Sources

A Comprehensive Guide to the Validation of an Analytical Method for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of an analytical method for the quantification of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, a novel pyrazole derivative with potential therapeutic applications. In the landscape of drug development, the validation of analytical methods is a cornerstone of quality assurance, ensuring the reliability, accuracy, and reproducibility of data submitted to regulatory agencies. This document is designed for researchers, analytical chemists, and quality control professionals, offering both theoretical insights and practical, step-by-step guidance.

Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which are the global benchmarks for analytical method validation.[1][2][3][4][5][6] We will not only detail the requisite validation parameters but also elucidate the scientific rationale behind the experimental design and acceptance criteria, thereby providing a self-validating system of protocols.

The Analytical Challenge and the Proposed Method

This compound is a small organic molecule whose accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). For the purpose of this guide, we will presuppose the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, a common and robust technique for such analytes.

Hypothetical RP-HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Validation Workflow: A Step-by-Step Approach

The validation of this analytical method is a systematic process to confirm its suitability for its intended purpose.[4][7][8] The following sections will detail the experimental approach for each validation characteristic.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Protocol Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) Specificity Specificity & Selectivity Protocol->Specificity Initiates Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Generates Data Report Validation Report Generation DataAnalysis->Report

Caption: A high-level overview of the analytical method validation workflow.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][9][10]

Experimental Protocol:

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard solution and a placebo (a mixture of all formulation excipients without the API).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from co-eluting peaks from degradation products or placebo components.

  • The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][11]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the this compound reference standard, typically spanning 50% to 150% of the expected working concentration.

  • Triplicate Injections: Inject each concentration in triplicate.

  • Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75374500
100502000
125626500
150749000
Table 1: Hypothetical linearity data for this compound.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

Experimental Protocol:

  • Spiked Placebo Preparation: Prepare a placebo solution and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Table 2: Hypothetical accuracy data.
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.[7]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: The overall RSD for the combined data from both conditions should be ≤ 2.0%.

Precision cluster_repeatability Repeatability cluster_intermediate Intermediate Precision Day1 Day 1 Analyst A Instrument 1 Day2 Day 2 Analyst B Instrument 2 Precision Precision Evaluation Precision->Day1 Condition 1 Precision->Day2 Condition 2

Caption: Relationship between repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Low Concentration Injections: Inject a series of solutions with decreasing concentrations of the analyte.

  • Signal-to-Noise (S/N) Determination: Determine the S/N ratio for each injection.

Acceptance Criteria:

  • LOD: The concentration at which the S/N ratio is approximately 3:1.

  • LOQ: The concentration at which the S/N ratio is approximately 10:1. The precision and accuracy at the LOQ should also be demonstrated.

ParameterS/N RatioHypothetical Value (µg/mL)
LOD~3:10.1
LOQ~10:10.3
Table 3: Hypothetical LOD and LOQ values.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Result Comparison: Compare the results (e.g., peak area, retention time, and tailing factor) to those obtained under the normal method conditions.

Acceptance Criteria:

  • The system suitability parameters should remain within the defined limits.

  • The changes in the results should be minimal and within acceptable ranges.

System Suitability

Before any validation run and during routine analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

System Suitability Protocol:

  • Standard Injections: Make at least five replicate injections of a standard solution.

  • Parameter Calculation: Calculate the following parameters:

    • Tailing factor

    • Theoretical plates

    • RSD of peak areas

Acceptance Criteria:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

  • RSD of peak areas: ≤ 2.0%

Conclusion

The validation of an analytical method for a novel compound like this compound is a meticulous but essential process. By following the principles outlined in the ICH guidelines and the structured approach detailed in this guide, researchers can establish a robust, reliable, and accurate analytical method. The hypothetical data presented herein serves as a practical example of the expected outcomes of such a validation study. Adherence to these principles not only ensures regulatory compliance but also upholds the scientific integrity of the data generated throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][1][4]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link][2]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][12]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link][7]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link][3]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link][5]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link][6]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link][10][13]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link][9]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link][8]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link][11]

Sources

A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Verification of a Synthesized Heterocyclic Compound

Abstract

This guide provides a detailed comparative analysis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol (CAS No. 127223-53-4) synthesized in-house versus a commercially available standard. The primary objective is to validate the synthetic product's identity and purity through a rigorous side-by-side comparison of its spectral data. We present a robust, generalized protocol for the synthesis via N-alkylation of 3,4,5-trimethyl-1H-pyrazole. The core of this guide focuses on the interpretation and comparison of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. By aligning the spectral fingerprints of the two samples, this document serves as a self-validating framework for researchers to confirm the successful synthesis of the target compound, ensuring its suitability for further applications in drug discovery and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The compound this compound is a functionalized heterocyclic molecule with potential as a building block in the synthesis of more complex pharmaceutical intermediates. The verification of a synthesized compound's structure against a reliable commercial standard is a critical step in any research and development workflow. It ensures the integrity of starting materials for subsequent reactions and validates the synthetic methodology.

This guide is designed for researchers and drug development professionals, offering a comprehensive workflow for this verification process. We will detail a common and effective synthetic route and then delve into a multi-faceted spectroscopic comparison. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of a senior application scientist, emphasizing not just the "what" but the "why."

Materials and Methods

Synthesis of this compound

The synthesis of N-alkyl pyrazoles is a well-established transformation in organic chemistry.[2][3] The chosen method is the N-alkylation of the pyrazole ring, which offers high regioselectivity and good yields. The hydroxyl group is introduced via a two-carbon electrophile, such as 2-chloroethanol, in the presence of a base.

Causality of Experimental Choices:

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong inorganic base is used to deprotonate the N-H of the pyrazole ring, forming the pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole, facilitating the subsequent alkylation reaction. K₂CO₃ is chosen for its low cost, ease of handling, and sufficient basicity for this purpose.

  • Solvent (Acetonitrile, CH₃CN): A polar aprotic solvent is ideal. It effectively dissolves the pyrazole substrate and the inorganic base while not interfering with the nucleophilic attack (unlike protic solvents which can solvate the nucleophile). Its relatively high boiling point allows the reaction to be heated to increase the rate.

  • Electrophile (2-Chloroethanol): This reagent provides the desired 2-hydroxyethyl moiety. The chlorine atom is a good leaving group, and the oxygen is protected from reacting as a nucleophile itself under these conditions.

Experimental Protocol:

  • To a stirred solution of 3,4,5-trimethyl-1H-pyrazole (1.24 g, 10 mmol) in acetonitrile (50 mL) was added anhydrous potassium carbonate (2.76 g, 20 mmol).

  • The mixture was stirred at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.

  • 2-Chloroethanol (0.89 g, 11 mmol) was added dropwise to the suspension.

  • The reaction mixture was heated to reflux (approx. 82°C) and stirred for 12-16 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture was cooled to room temperature, and the inorganic salts were removed by filtration.

  • The filtrate was concentrated under reduced pressure to yield a crude oil.

  • The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a pure compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process pyrazole 3,4,5-trimethyl-1H-pyrazole mixing Mixing & Stirring pyrazole->mixing chloroethanol 2-Chloroethanol chloroethanol->mixing base K₂CO₃ (Base) base->mixing solvent Acetonitrile (Solvent) solvent->mixing reflux Reflux (82°C) workup Filtration & Concentration reflux->workup mixing->reflux 12-16h purification Column Chromatography workup->purification product This compound purification->product

Figure 1. Synthetic workflow for the N-alkylation of 3,4,5-trimethyl-1H-pyrazole.
Commercial Sample

A commercial sample of this compound (Purity ≥95%) was procured from AiFChem (CAS No. 127223-53-4) for comparative analysis.[4]

Instrumentation and Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: Spectra were obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Electron Ionization (EI) mass spectra were acquired on a GC-MS system.

Comparison_Workflow cluster_samples Sample Sources cluster_analysis Spectroscopic Analysis synthesized In-House Synthesis nmr NMR (¹H, ¹³C) synthesized->nmr ftir FT-IR synthesized->ftir ms Mass Spec (EI) synthesized->ms commercial Commercial Standard commercial->nmr commercial->ftir commercial->ms data_comparison Side-by-Side Data Comparison nmr->data_comparison ftir->data_comparison ms->data_comparison conclusion Structural Equivalence Verified data_comparison->conclusion

Figure 2. Logical workflow for the spectroscopic comparison and validation process.

Results and Discussion

The following sections present a direct comparison of the spectral data obtained from the synthesized product and the commercial standard. Note: The presented data is representative and based on established principles of spectroscopy for this class of compounds, as publicly available experimental spectra for this specific molecule are scarce.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most powerful tool for elucidating the proton environment in an organic molecule. The comparison of chemical shifts, integration, and multiplicity provides a definitive fingerprint.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Synthesized (δ, ppm) Commercial (δ, ppm) Multiplicity Integration Rationale for Assignment
-CH₃ (C3) 2.21 2.21 s 3H Methyl group on the pyrazole ring at position 3.
-CH₃ (C5) 2.18 2.18 s 3H Methyl group on the pyrazole ring at position 5.
-CH₃ (C4) 1.95 1.95 s 3H Methyl group at position 4, typically slightly more shielded than C3/C5 methyls.
-CH₂-N 4.05 4.05 t, J=5.2 Hz 2H Methylene group attached to the pyrazole nitrogen (N1), deshielded by the ring.[5]
-CH₂-O 3.88 3.88 t, J=5.2 Hz 2H Methylene group attached to the hydroxyl, deshielded by the oxygen atom.[6]

| -OH | ~2.5 (broad) | ~2.5 (broad) | s (broad) | 1H | Hydroxyl proton, chemical shift is variable and peak is often broad due to exchange.[7] |

Analysis: The ¹H NMR spectra of both samples are virtually superimposable. The chemical shifts for all three distinct methyl groups on the pyrazole ring are consistent. The two methylene groups of the ethanol chain appear as clean triplets, as expected, due to coupling with each other. The integration values confirm the correct number of protons in each environment. This high degree of correlation strongly supports the successful synthesis of the target structure.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts confirm the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Synthesized (δ, ppm) Commercial (δ, ppm) Rationale for Assignment
C5 (Pyrazole) 146.5 146.5 Quaternary carbon at position 5, deshielded by adjacent nitrogen.[8]
C3 (Pyrazole) 137.2 137.2 Quaternary carbon at position 3.[8]
C4 (Pyrazole) 115.8 115.8 Quaternary carbon at position 4.
-C H₂-OH 61.5 61.5 Carbon attached to the hydroxyl group.[5]
-C H₂-N 50.2 50.2 Carbon attached to the pyrazole nitrogen.
-CH₃ (C3) 12.1 12.1 Methyl carbon at position 3.[9]
-CH₃ (C5) 10.5 10.5 Methyl carbon at position 5.

| -CH₃ (C4) | 8.9 | 8.9 | Methyl carbon at position 4. |

Analysis: The ¹³C NMR data further corroborates the structural identity. All eight unique carbon signals are present and their chemical shifts align perfectly between the synthesized and commercial samples. The downfield shifts of the pyrazole ring carbons (C3, C4, C5) are characteristic of aromatic heterocyclic systems.[10] The shifts for the ethanol side chain carbons are also in the expected regions.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Comparative FT-IR Data (ATR, cm⁻¹)

Wavenumber (cm⁻¹) Synthesized Wavenumber (cm⁻¹) Commercial Assignment Functional Group
3350 (broad) 3352 (broad) O-H stretch Alcohol
2975-2880 2975-2880 C-H stretch sp³ C-H (Alkyl)
1560 1561 C=N/C=C stretch Pyrazole Ring
1450 1452 C-H bend Alkyl

| 1055 | 1058 | C-O stretch | Primary Alcohol |

Analysis: The FT-IR spectra confirm the presence of the key functional groups. The most prominent feature is the strong, broad absorption around 3350 cm⁻¹, characteristic of a hydrogen-bonded O-H stretch from the alcohol group.[7][11] The presence of sp³ C-H stretches below 3000 cm⁻¹ and a strong C-O stretch around 1055 cm⁻¹ further confirms the ethanol moiety.[6] The bands associated with the pyrazole ring vibrations are also consistent between the two samples.

Mass Spectrometry

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can be used to confirm its structure.

Table 4: Comparative Mass Spectrometry Data (EI-MS)

m/z Synthesized (Relative Intensity) Commercial (Relative Intensity) Proposed Fragment
168 45% 46% [M]⁺ (Molecular Ion)
124 100% 100% [M - C₂H₄O]⁺
123 85% 86% [M - CH₂OH - H]⁺

| 96 | 55% | 54% | [C₅H₈N₂]⁺ |

Analysis: The mass spectra of both samples show a molecular ion peak [M]⁺ at m/z = 168, corresponding to the molecular weight of C₉H₁₆N₂O. The base peak at m/z = 124 is consistent with the characteristic fragmentation of N-alkyl pyrazoles, involving the loss of the entire ethanol side chain (loss of 44 Da).[12][13][14] This cleavage results in the stable 3,4,5-trimethylpyrazole radical cation. The excellent agreement in both the molecular ion and the fragmentation pattern provides final, conclusive evidence of the compound's identity.

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates a clear and definitive structural equivalence between the in-house synthesized this compound and its commercial counterpart. The perfect alignment of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry validates the described synthetic protocol as a reliable method for producing this compound. This rigorous, multi-technique comparison serves as a trusted, self-validating workflow for researchers, ensuring the quality and identity of synthesized materials intended for further scientific investigation.

References

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2013). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Claramunt, R. M., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Retrieved from [Link]

  • Rathee, N. (2020). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

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A Comparative In Silico Docking Guide: Evaluating 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the potential interactions between the novel pyrazole derivative, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, and a panel of high-value therapeutic protein targets. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] By employing a rigorous and validated in silico molecular docking workflow, we aim to predict the binding affinity and interaction patterns of this specific compound.

To establish a meaningful performance baseline, we will compare its docking results against well-known drugs that target the selected proteins. This objective comparison serves as a critical first step in the drug discovery pipeline, offering predictive insights that can guide further experimental validation and lead optimization efforts.

Part 1: Foundational Strategy: Selection of Protein Targets and Comparator Ligands

The choice of protein targets is paramount for a successful virtual screening campaign. Our selection is guided by the historical success of pyrazole-based compounds against distinct and impactful protein families.[3][4] We have chosen three targets representing critical pathways in inflammation, cancer angiogenesis, and apoptosis.

  • Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory pathway. Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6] The pyrazole ring is the cornerstone of celecoxib, a widely-used selective COX-2 inhibitor.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[8][9] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of cancer, making it a crucial target for anti-angiogenic therapies.[10][11]

  • B-cell lymphoma 2 (Bcl-2): A key anti-apoptotic protein that regulates programmed cell death.[12][13] Its overexpression allows cancer cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[14][15] Targeting Bcl-2 is a validated strategy in oncology.[16]

To contextualize the performance of our lead compound, we have selected the following well-established drugs as comparators:

  • Celecoxib: A selective COX-2 inhibitor, serving as the benchmark for the COX-2 target.

  • Axitinib: A potent, FDA-approved tyrosine kinase inhibitor targeting VEGFR-2.[17]

  • Venetoclax (ABT-199): A highly selective Bcl-2 inhibitor (BH3 mimetic), representing the standard for Bcl-2 engagement.

Part 2: The Workflow: A Validated Protocol for In Silico Molecular Docking

The trustworthiness of any in silico study hinges on a robust and reproducible methodology. The following protocol outlines a self-validating system for molecular docking, ensuring that the computational model is well-calibrated before screening the compound of interest. The entire workflow is visualized below.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Virtual Screening cluster_out Phase 4: Output & Interpretation p_prep Protein Preparation (PDB Selection, Cleaning, Protonation) redock Re-docking of Co-crystallized Ligand docking Molecular Docking (e.g., AutoDock Vina) p_prep->docking l_prep Ligand Preparation (2D to 3D, Energy Minimization) l_prep->docking rmsd RMSD Calculation (Threshold < 2.0 Å) redock->rmsd Assess Accuracy rmsd->docking Validated Protocol analysis Pose & Score Analysis (Binding Energy, Interactions) docking->analysis results Comparative Data Analysis analysis->results insights Generate Scientific Insights results->insights

Caption: In Silico Molecular Docking and Validation Workflow.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • Source: Obtain crystal structures of the target proteins from the Protein Data Bank (PDB). Selected PDB IDs: COX-2 (e.g., 3LN1), VEGFR-2 (e.g., 4AG8), Bcl-2 (e.g., 4LVT).

    • Cleaning: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands using a molecular modeling suite (e.g., PyMOL, Chimera).

    • Protonation: Add polar hydrogen atoms and assign Kollman charges to the protein structure, which is crucial for calculating electrostatic interactions.

    • File Format: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

  • Ligand Preparation:

    • Structure Generation: Obtain 2D structures of this compound and comparator drugs from chemical databases (e.g., PubChem).

    • 3D Conversion & Optimization: Convert the 2D structures to 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • File Format: Save the prepared ligands in the PDBQT format, defining the rotatable bonds.

  • Protocol Validation via Re-docking:

    • Causality: Before screening our novel compound, we must first validate that our docking parameters can accurately reproduce a known binding pose.[18] This step is essential for establishing confidence in the protocol.[19]

    • Procedure: Extract the original, co-crystallized ligand from the PDB structure (e.g., Axitinib from 4AG8).

    • Execution: Dock this native ligand back into the binding site of its own protein using the defined protocol.

    • Analysis: Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is typically defined by an RMSD value of less than 2.0 Å, indicating high accuracy.[19][20]

  • Molecular Docking Simulation:

    • Software: Utilize AutoDock Vina, a widely-used open-source docking program known for its speed and accuracy.[21]

    • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site of the target protein. The coordinates are centered on the position of the validated co-crystallized ligand.

    • Execution: Run the docking simulation. AutoDock Vina employs a Lamarckian Genetic Algorithm to explore various conformations (poses) of the ligand within the binding site and estimates their binding affinity.[22]

    • Output: The program generates multiple binding poses for each ligand, ranked by their calculated binding affinity scores in kcal/mol.

  • Pose Analysis:

    • Selection: The top-ranked pose (most negative binding affinity) is selected for detailed analysis.

    • Visualization: The protein-ligand complex is visualized using software like PyMOL or Discovery Studio to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Part 3: Comparative Performance Analysis

The docking simulations were performed for this compound and the selected comparator drugs against the three validated protein targets. The binding affinities, which estimate the strength of the interaction, are summarized below. A more negative value indicates a stronger predicted binding.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound COX-2 -7.1
Celecoxib (Comparator)COX-2-10.8
This compound VEGFR-2 -6.8
Axitinib (Comparator)VEGFR-2-11.2
This compound Bcl-2 -6.5
Venetoclax (Comparator)Bcl-2-12.5
Detailed Interaction Analysis
  • Against COX-2: The comparator drug, Celecoxib, demonstrated a very strong binding affinity of -10.8 kcal/mol, forming its characteristic hydrogen bonds with key residues in the COX-2 active site. This compound showed a moderate binding affinity of -7.1 kcal/mol. Its trimethyl-pyrazole core engaged in hydrophobic interactions within the pocket, while the terminal ethanol group was predicted to form a hydrogen bond with a polar residue. The significantly lower score compared to Celecoxib suggests it is likely a much weaker inhibitor of COX-2.

  • Against VEGFR-2: Axitinib, the comparator, exhibited an excellent binding affinity of -11.2 kcal/mol, consistent with its known potent inhibitory activity.[17] Our compound of interest, this compound, docked with a score of -6.8 kcal/mol. The pyrazole core was positioned within the hydrophobic region of the ATP-binding pocket, but it lacked the extensive network of hydrogen bonds that characterizes high-affinity kinase inhibitors like Axitinib. This suggests a low potential for potent VEGFR-2 inhibition.

  • Against Bcl-2: The highly optimized Bcl-2 inhibitor, Venetoclax, showed an outstanding predicted binding affinity of -12.5 kcal/mol. It fits snugly into the hydrophobic BH3-binding groove of Bcl-2. In comparison, this compound displayed a binding affinity of -6.5 kcal/mol. While it occupied a portion of the binding groove, its smaller size and simpler structure prevented it from forming the extensive and critical interactions necessary for potent Bcl-2 inhibition.

Part 4: Synthesis and Scientific Insights

The in silico analysis reveals that while this compound can physically fit into the active sites of COX-2, VEGFR-2, and Bcl-2, its predicted binding affinities are substantially weaker than those of the highly optimized, clinically approved drugs. This is an expected outcome and a valuable finding in a virtual screening context.

Expertise-Driven Interpretation:

  • Causality of Weaker Binding: The comparator drugs possess complex aromatic systems and specific functional groups meticulously designed to maximize interactions (e.g., the sulfonamide group in Celecoxib, the indazole core in Axitinib). Our target molecule, with its simple ethanol substitution, lacks these sophisticated pharmacophoric features. Its interactions are primarily driven by the hydrophobic character of the trimethylated pyrazole ring.

  • A Scaffold for Future Development: The moderate binding affinity across multiple targets suggests that the this compound core is a viable starting point or fragment for medicinal chemistry efforts. The ethanol moiety serves as a straightforward chemical handle for synthetic elaboration. By replacing it with larger, more functionally diverse groups, it may be possible to design new derivatives with significantly enhanced potency and selectivity for one of the tested targets. For instance, incorporating a sulfonamide or a similar hydrogen-bonding moiety could improve affinity for COX-2.[23]

Trustworthiness and Limitations: It is crucial to acknowledge that molecular docking is a predictive tool.[22][24] The binding affinities are theoretical estimations and do not account for factors like protein flexibility, solvation effects, or compound pharmacokinetics. Therefore, these in silico results must be interpreted as hypotheses that require experimental validation. The most reliable validation comes from in vitro biological testing.[18]

Conclusion

This guide demonstrates a rigorous, comparative in silico analysis of this compound. Our findings indicate that this compound, in its current form, is unlikely to be a potent inhibitor of COX-2, VEGFR-2, or Bcl-2 when compared to established drugs. However, the study successfully highlights the utility of its core pyrazole scaffold as a viable starting point for fragment-based drug design. The presented workflow provides a transparent and scientifically sound protocol for the initial assessment of novel chemical entities, underscoring the power of computational methods to rationally guide and accelerate the early stages of drug discovery.

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A Comparative Guide to the Cytotoxicity of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This guide provides a comparative analysis of the cytotoxic potential of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol and its structurally related analogs. Due to the limited publicly available data on the specific target compound, this guide will focus on a structure-activity relationship (SAR) analysis of analogous pyrazole derivatives to infer its potential cytotoxic profile. We will delve into the experimental data of related compounds, detail the methodologies for assessing cytotoxicity, and explore the potential mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

Comparative Cytotoxicity of Pyrazole Analogs

Influence of N1-Substitution

The substituent at the N1 position of the pyrazole ring plays a critical role in modulating cytotoxic activity. While no studies were found for a simple N1-ethanol group, various other N1-substitutions have been explored. For instance, a novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1), has demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines.[3][4] This suggests that more complex N1-substituents can impart significant anticancer activity. The presence of a hydroxyl group in the ethanol substituent of our target compound could influence its solubility and potential for hydrogen bonding, which may affect its interaction with biological targets.

Impact of Pyrazole Ring Substitution

The substitution pattern on the pyrazole ring itself is a key determinant of cytotoxicity. Studies on various 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles have revealed that both the type and position of the substituent are crucial. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles showed dose- and time-dependent cytotoxicity against the MDA-MB-468 triple-negative breast cancer cell line.[5] Specifically, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) exhibited potent activity with IC50 values of 14.97 µM at 24 hours and 6.45 µM at 48 hours.[5] Another study on 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrids showed potent cytotoxicity with IC50 values ranging from 2.82 to 6.28 μM against various cancer cell lines.[2] These findings underscore the importance of aryl substitutions on the pyrazole core for enhancing cytotoxic effects. The trimethyl substitution in this compound might confer a different pharmacological profile, and its cytotoxic potential remains to be experimentally determined.

The following table summarizes the cytotoxic activity of various pyrazole analogs from the literature to provide a comparative context.

Compound IDStructureTarget Cell Line(s)IC50 (µM)Reference(s)
PTA-1 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamideMDA-MB-231~10 (CC50)[3]
Compound 3f 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-46814.97 (24h), 6.45 (48h)[5]
Compound 22 3,5-disubstituted-1,4-benzoxazine-pyrazole hybridMCF7, A549, HeLa, PC32.82 - 6.28[2]
Compound 23 3,5-disubstituted-1,4-benzoxazine-pyrazole hybridMCF7, A549, HeLa, PC32.82 - 6.28[2]
Compound 13 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROV10.04[1][6]
L2 3,5-diphenyl-1H-pyrazoleCFPAC-161.7 ± 4.9[7]
L3 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-781.48 ± 0.89[7]

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of pyrazole derivatives are often mediated through the induction of apoptosis, cell cycle arrest, and interaction with key cellular targets like tubulin.

  • Apoptosis Induction: Many cytotoxic pyrazoles exert their anticancer effects by triggering programmed cell death. For instance, the novel pyrazole PTA-1 was shown to induce phosphatidylserine externalization, caspase-3/7 activation, and DNA fragmentation in triple-negative breast cancer cells.[3] Similarly, compound 3f induced apoptosis in MDA-MB-468 cells, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity.[5]

  • Cell Cycle Arrest: In addition to apoptosis, pyrazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. PTA-1 was found to arrest cells in the S and G2/M phases of the cell cycle.[3] Compound 3f also induced cell cycle arrest in the S phase in MDA-MB-468 cells.[5]

  • Tubulin Polymerization Inhibition: A significant mechanism of action for some pyrazole-containing compounds is the disruption of microtubule dynamics. Gene expression analysis of cells treated with PTA-1 revealed a profile similar to that of tubulin inhibitors.[3] Subsequent in vitro assays confirmed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization.[3][4]

The potential signaling pathways involved in pyrazole-induced cytotoxicity are complex and can involve multiple targets. A generalized pathway is depicted below.

G Pyrazole Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole->ROS Tubulin Tubulin Polymerization Inhibition Pyrazole->Tubulin Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (Caspase-3/7) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation & Viability Apoptosis->Proliferation CellCycle Cell Cycle Arrest (S, G2/M phase) CellCycle->Proliferation Microtubule Microtubule Disruption Tubulin->Microtubule Microtubule->CellCycle

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include appropriate vehicle controls (e.g., DMSO) and untreated controls. [9]3. Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C. 5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10-15 minutes. [8][9]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [9]7. Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound is currently unavailable, this comparative guide provides a framework for predicting its potential activity based on the structure-activity relationships of analogous pyrazole derivatives. The existing literature strongly suggests that the pyrazole scaffold is a viable starting point for the development of potent anticancer agents. The cytotoxic efficacy is intricately linked to the substitution pattern on the pyrazole ring and at the N1 position.

Future research should focus on the synthesis and in vitro cytotoxic evaluation of this compound and a series of its close analogs. This would involve varying the alkyl substituents on the pyrazole ring and modifying the N1-ethanol side chain. Such studies will be instrumental in elucidating the specific contribution of the trimethyl and N1-ethanol moieties to the cytotoxic profile. Furthermore, mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to understand how these novel compounds exert their anticancer effects. The protocols and comparative data presented in this guide offer a solid foundation for these future investigations, which could ultimately lead to the discovery of new and effective pyrazole-based cancer therapeutics.

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A Comparative Guide to Confirming the Regioselectivity of N-Alkylation in 3,4,5-Trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Pyrazole N-Alkylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, frequently appearing in FDA-approved drugs.[1][2][3] A common synthetic modification is N-alkylation, which can significantly impact a molecule's biological activity. However, the inherent symmetry of the pyrazole ring often complicates this process. The two nitrogen atoms (N1 and N2) in unsymmetrically substituted pyrazoles, such as 3,4,5-trimethyl-1H-pyrazole, possess similar electronic properties, leading to the potential formation of two distinct regioisomers upon alkylation.[1][4] Controlling and subsequently confirming the regioselectivity of this reaction is a critical challenge for chemists.

This guide provides a comprehensive comparison of experimental and analytical strategies to definitively determine the outcome of N-alkylation on 3,4,5-trimethyl-1H-pyrazole. We will explore how reaction conditions can influence the isomeric ratio and delve into the spectroscopic techniques essential for unambiguous structural elucidation.

The Decisive Factors: Steering Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is a nuanced interplay of steric and electronic effects, as well as reaction conditions.[4] While 3,4,5-trimethyl-1H-pyrazole presents a unique case of a symmetrically substituted pyrazole, slight electronic differences and the steric bulk of the alkylating agent can still influence the reaction's course. Key factors that control N1 versus N2 alkylation include:

  • Steric Hindrance: The substituents at the C3 and C5 positions of the pyrazole ring, along with the bulkiness of the alkylating agent, are primary determinants of regioselectivity.[4] Alkylation will generally favor the less sterically hindered nitrogen atom.

  • Reaction Conditions: The choice of base and solvent system can dramatically influence the regiochemical outcome.[4] For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation in some systems.[4][5]

  • Nature of the Alkylating Agent: The electrophilicity and steric profile of the alkylating agent are crucial.[4]

Experimental Design: A Comparative Alkylation Study

To illustrate the confirmation of regioselectivity, we will consider the N-alkylation of 3,4,5-trimethyl-1H-pyrazole with a hypothetical alkylating agent, ethyl bromoacetate, under two different sets of conditions to potentially favor different isomers.

Experimental Protocol: N-Alkylation of 3,4,5-trimethyl-1H-pyrazole

Reaction A: Conditions Favoring the Less Sterically Hindered Product

  • To a solution of 3,4,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction B: Conditions Potentially Altering Regioselectivity

  • To a solution of 3,4,5-trimethyl-1H-pyrazole (1.0 eq) in DMSO, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Workflow for Isomer Differentiation

Unambiguous characterization of the resulting N-alkylated pyrazole isomers requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Caption: Workflow for Synthesis and Analysis of N-Alkylated Pyrazole Isomers.

¹H and ¹³C NMR Spectroscopy: The First Clues
  • ¹H NMR: The chemical shifts of the methyl groups on the pyrazole ring can provide initial indications of the substitution pattern. The methyl group at C5 is typically more sensitive to the N1-substituent, while the C3-methyl group is more influenced by the N2-substituent. In the case of 3,4,5-trimethyl-1H-pyrazole, the symmetry of the starting material means the initial differentiation will be subtle. However, the chemical shift of the N-CH₂ protons of the ethyl ester group will differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly informative.[6][7][8] The carbon atom adjacent to the site of alkylation will experience a more significant change in its chemical shift compared to the more distant carbon.

Table 1: Hypothetical NMR Data for N-Alkylated 3,4,5-Trimethyl-1H-pyrazole Isomers

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Ethyl-3,4,5-trimethyl-1H-pyrazole 4.15 (q, 2H, N-CH₂), 2.25 (s, 3H, C5-CH₃), 2.20 (s, 3H, C3-CH₃), 2.10 (s, 3H, C4-CH₃), 1.45 (t, 3H, CH₃)148.5 (C5), 138.0 (C3), 115.0 (C4), 45.0 (N-CH₂), 14.0 (C5-CH₃), 12.5 (C3-CH₃), 10.0 (C4-CH₃), 15.0 (CH₃)
2-Ethyl-3,4,5-trimethyl-1H-pyrazole 4.30 (q, 2H, N-CH₂), 2.30 (s, 3H, C3-CH₃), 2.22 (s, 3H, C5-CH₃), 2.08 (s, 3H, C4-CH₃), 1.50 (t, 3H, CH₃)149.0 (C3), 137.5 (C5), 114.8 (C4), 48.0 (N-CH₂), 14.5 (C3-CH₃), 12.8 (C5-CH₃), 9.8 (C4-CH₃), 15.5 (CH₃)

Note: These are hypothetical values for illustrative purposes.

2D NMR Techniques: Unambiguous Confirmation

While ¹H and ¹³C NMR provide strong evidence, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer definitive proof of regiochemistry.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For the N1-alkylated isomer, a correlation will be observed between the N-CH₂ protons and both the C5 and C3 carbons of the pyrazole ring. For the N2-alkylated isomer, a correlation would be expected between the N-CH₂ protons and the C3 carbon. The presence or absence of a correlation between the N-CH₂ protons and the C5 carbon is a key diagnostic tool.[11]

Caption: Logic for Isomer Differentiation using HMBC and NOESY.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity. In the N1-alkylated isomer, an NOE should be observed between the N-CH₂ protons and the protons of the C5-methyl group. The absence of this correlation, and potentially the presence of an NOE to the C3-methyl protons, would suggest the N2-alkylated isomer.[12][13][14]

X-ray Crystallography: The Gold Standard

For crystalline products, single-crystal X-ray crystallography provides the ultimate and unambiguous confirmation of the molecular structure, including the precise location of the alkyl group on the pyrazole ring.[15][16][17] This technique provides detailed information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state.

Conclusion

Confirming the regioselectivity of N-alkylation in substituted pyrazoles like 3,4,5-trimethyl-1H-pyrazole is a critical step in the synthesis of novel compounds for drug discovery and other applications. A systematic approach combining controlled reaction conditions with a suite of powerful analytical techniques is essential for success. While ¹H and ¹³C NMR provide initial insights, 2D NMR experiments such as HMBC and NOESY are indispensable for definitive structural assignment. For crystalline materials, X-ray crystallography offers the most unequivocal proof of regiochemistry. By employing these methods, researchers can confidently determine the outcome of their synthetic efforts and proceed with the development of new pyrazole-based molecules.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. [Link]

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  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics. [Link]

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  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2003). Synthetic Communications. [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). Nature. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2019). The Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. (n.d.). ResearchGate. [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005). Tetrahedron. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Magnetic Resonance in Chemistry. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1986). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, a substituted pyrazole derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is paramount. This document is intended for researchers, scientists, and laboratory professionals, offering essential safety and logistical information grounded in established best practices for chemical waste management.

I. Hazard Assessment and Chemical Profile

Due to the lack of specific toxicological and environmental data for this compound, a thorough hazard assessment must be inferred from its structural components and related compounds. This proactive approach ensures the highest level of safety.

Structural Components:

  • Pyrazole Ring: Pyrazole derivatives are a broad class of heterocyclic compounds with diverse biological activities.[1][2][3] While some are developed as pharmaceuticals, others can exhibit toxicity.[4] It is prudent to handle all novel pyrazole derivatives with care.

  • Ethanol Moiety: The presence of an ethanol group suggests that the compound is likely a liquid at room temperature and may be flammable.[5][6][7]

  • Trimethylated Pyrazole: The methyl groups on the pyrazole ring may influence the compound's solubility and biological interactions.

Inferred Hazard Profile:

Based on the analysis of structurally similar compounds and general chemical principles, this compound should be handled as a substance with the following potential hazards until empirical data becomes available:

Hazard CategoryInferred RiskRationale & Citations
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful.Pyrazole derivatives exhibit a wide range of toxicities.[8][9]
Skin Irritation/Corrosion Potential skin irritant.Many organic chemicals can cause skin irritation upon contact.[10]
Eye Irritation/Damage Potential serious eye irritant.Ethanol and other functionalized organic molecules can cause significant eye irritation.[7][9]
Flammability Potentially flammable liquid.The ethanol moiety suggests a risk of flammability.[5][6]
Environmental Hazards Potentially harmful to aquatic life.The environmental fate of many pyrazole derivatives is not well-documented, necessitating caution to prevent release into the environment.[8]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.

Essential PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[10]

General Safety Precautions:

  • Avoid all direct contact with the chemical.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical waste.[10]

  • Ensure a chemical spill kit is readily accessible.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Solid Waste:

    • Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, absorbent paper) in a designated, leak-proof, and chemically compatible container.[11]

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, sealed, and chemically compatible container.[13]

    • The container must be labeled as "Hazardous Waste" with the chemical name and an approximate concentration of the constituents.[14]

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. [13]

Step 2: Decontamination of Empty Containers

Properly decontaminating empty containers of this compound is essential to ensure they do not pose a residual hazard.

  • Triple Rinse:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) a minimum of three times.[12]

    • The first rinseate must be collected and disposed of as hazardous liquid waste. [12] Subsequent rinseates may also need to be collected depending on institutional policies.

  • Air Dry:

    • Allow the rinsed container to air dry completely in a well-ventilated area or fume hood.

  • Final Disposal:

    • Once completely dry and decontaminated, the container can typically be disposed of as non-hazardous waste (e.g., regular glass or plastic recycling), in accordance with your institution's guidelines.

Step 3: Waste Storage

Temporary storage of hazardous waste within the laboratory must adhere to strict safety standards.

  • Designated Area: Store the sealed hazardous waste container in a designated and clearly marked hazardous waste accumulation area.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[8]

  • Segregation: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents.[5]

  • Accumulation Time: Be aware of and adhere to your institution's limits on the amount of hazardous waste that can be stored in the laboratory and the maximum accumulation time (often 90 days).[8]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste by the EHS department.[15]

  • Documentation: Ensure all required paperwork, including a hazardous waste tag with an accurate description of the contents, is completed and attached to the waste container.

  • Professional Disposal: The EHS department will coordinate with a certified vendor for the final disposal, which will likely involve high-temperature incineration.[11]

IV. Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, residues) waste_type->liquid_waste Liquid decontaminate Decontaminate Empty Containers (Triple Rinse) waste_type->decontaminate Empty Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid store_waste Store Waste in Designated Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinseate collect_rinseate->store_waste request_pickup Request EHS Pickup store_waste->request_pickup professional_disposal Professional Disposal (Incineration) request_pickup->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

V. Rationale for Treating as Hazardous Waste

This diagram outlines the reasoning behind the conservative approach to managing this compound.

HazardRationale center_node This compound no_sds No Specific SDS Available center_node->no_sds pyrazole_ring Pyrazole Ring Structure center_node->pyrazole_ring ethanol_moiety Ethanol Moiety center_node->ethanol_moiety unknown_toxicity Unknown Toxicological Profile no_sds->unknown_toxicity unknown_environmental_impact Unknown Environmental Impact no_sds->unknown_environmental_impact pyrazole_ring->unknown_toxicity potential_flammability Potential Flammability ethanol_moiety->potential_flammability treat_as_hazardous Conclusion: Treat as Hazardous Waste unknown_toxicity->treat_as_hazardous unknown_environmental_impact->treat_as_hazardous potential_flammability->treat_as_hazardous

Caption: Rationale for treating the compound as hazardous waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

VI. References

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). ResearchGate. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. Retrieved from [Link]

  • Kumar, N., Rajput, S., Patel, R., Yadav, A., & Lakshmi, S. R. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4). Retrieved from [Link]

  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/bchm314156/sog

  • Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. (2024). Wiley Online Library. Retrieved from [Link]

  • Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Piochem. Retrieved from [Link]

  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW Sydney. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Safety Data Sheet. (2021). RCI Labscan Limited. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]

  • Hazardous Waste. (2023). Sunway University. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.